4-Chloro-2-nitrobenzenediazonium
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitrobenzenediazonium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGYYZYRNOVFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN3O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864482 | |
| Record name | Benzenediazonium, 4-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27165-22-6 | |
| Record name | 4-Chloro-2-nitrobenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzenediazonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITROBENZENEDIAZONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMD9AVT50Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Chloro-2-nitrobenzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-2-nitrobenzenediazonium salts, crucial intermediates in the synthesis of a variety of organic compounds, including azo dyes and pharmaceutical agents. This document details established experimental protocols for the diazotization of 4-chloro-2-nitroaniline and outlines the key analytical techniques for the characterization of the resulting diazonium salt. Due to the inherent instability of diazonium salts, this guide also emphasizes safe handling procedures. While specific experimental spectral data for the title compound is not widely available in the public domain, this guide presents data for closely related compounds to provide a valuable comparative reference for researchers.
Introduction
Aryl diazonium salts are a versatile class of organic compounds characterized by the presence of a -N₂⁺ group attached to an aromatic ring. The diazonium group is an excellent leaving group (as dinitrogen gas), making these compounds highly useful for the introduction of a wide range of substituents onto an aromatic ring through nucleophilic substitution reactions. This compound, with its specific substitution pattern, offers a unique synthon for the targeted synthesis of complex molecules in various fields, including medicinal chemistry and materials science. This guide provides detailed methodologies for its preparation and characterization.
Synthesis of this compound Salts
The primary method for the synthesis of this compound salts is the diazotization of 4-chloro-2-nitroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Yellow to orange crystalline solid | 115-117 |
| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish crystalline solid | 271 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless to yellowish fuming liquid | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, odorless, oily liquid | - |
Experimental Protocols
Two detailed protocols for the diazotization of 4-chloro-2-nitroaniline are presented below, based on established patent literature.[1]
Protocol 1: Diazotization in Sulfuric and Hydrochloric Acid
-
Dissolve 17.3 g of 4-chloro-2-nitroaniline in 20 ml of 96% sulfuric acid at 90°C.
-
In a separate, well-stirred reactor, prepare a mixture of 100 g of ice and 30 ml of concentrated hydrochloric acid.
-
With efficient stirring, add the warm amine solution to the ice/acid mixture. The amine will precipitate almost completely.
-
To this suspension, add 25 ml of 4N sodium nitrite solution over a period of 18 seconds at 20°C.
-
Continue stirring for an additional minute to ensure the diazotization is complete.
Protocol 2: Diazotization in Sulfuric Acid with Ice/Water
-
In a storage flask, dissolve 865 g of 4-chloro-2-nitroaniline in 1000 ml of 98% sulfuric acid at 85°C.
-
In a second storage flask, prepare a solution of 1000 ml of 4N sodium nitrite mixed with 5000 ml of ice/water.
-
Using separate feed lines, pass the amine solution (at a rate of 55.6 g/min ) and the nitrite solution (at a rate of 150 ml/min) into a small, stirred reactor (approximately 100 ml volume).
-
The reaction mixture then flows through a tubular reactor (12 m long, 6 mm diameter), exiting at a temperature of approximately 30°C.
Safety Note: Diazonium salts, particularly in the solid state, can be explosive and are sensitive to shock, friction, and heat. It is crucial to handle them in solution whenever possible and to avoid their isolation as dry solids unless absolutely necessary and with appropriate safety precautions in place.
Characterization of this compound Salts
Thorough characterization of the synthesized diazonium salt is essential to confirm its identity and purity. The following techniques are commonly employed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₃O₂⁺ | PubChem |
| Molecular Weight | 184.56 g/mol | PubChem |
| Appearance | Expected to be a yellow crystalline solid in its salt form (e.g., chloride).[1] | - |
| Solubility | The chloride salt is soluble in water.[1] | - |
| Melting Point | Not available in the searched literature. Diazonium salts often decompose upon heating. | - |
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazonium salt is the strong absorption band corresponding to the N≡N stretching vibration. This band typically appears in the region of 2200-2300 cm⁻¹. The presence of the nitro group would also give rise to strong absorptions for the asymmetric and symmetric NO₂ stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the this compound cation would appear as a complex multiplet in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, due to the electron-withdrawing effects of the diazonium, nitro, and chloro groups.
-
¹³C NMR: The carbon atoms in the aromatic ring will also be deshielded. The carbon atom attached to the diazonium group is expected to have a chemical shift in the range of 110-130 ppm. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the chloro and nitro substituents.
3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
Aryl diazonium salts typically exhibit strong absorption in the UV region. The exact position of the absorption maximum (λmax) is dependent on the substitution pattern of the aromatic ring. For this compound, an absorption maximum in the range of 250-300 nm would be expected.
Visualization of Synthesis and Workflow
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound chloride.
Caption: General workflow for the synthesis of this compound chloride.
Reaction Signaling Pathway
The following diagram illustrates the key chemical transformations during the diazotization reaction.
Caption: Simplified reaction pathway for the formation of an aryl diazonium ion.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound salts. The detailed experimental protocols offer a solid foundation for the preparation of this versatile intermediate. While specific characterization data for the title compound remains elusive in publicly accessible literature, the provided information on related compounds serves as a useful benchmark for researchers. The inherent instability of diazonium salts necessitates strict adherence to safety protocols. Further research is encouraged to fully characterize this compound and expand its applications in synthetic chemistry.
References
An In-depth Technical Guide to 4-Chloro-2-nitrobenzenediazonium: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzenediazonium and its salts are highly reactive organic compounds that serve as versatile intermediates in organic synthesis. Characterized by the presence of a diazonium group (-N₂⁺), a chloro group, and a nitro group attached to a benzene ring, this compound is a valuable building block for the introduction of the 4-chloro-2-nitrophenyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the context of synthesizing larger, more complex molecules relevant to pharmaceutical and materials science research.
Physical and Chemical Properties
This compound is typically handled as its more stable salts, most commonly the chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) salt. The properties of these salts are crucial for their handling, storage, and reactivity.
Table 1: Physical and Chemical Properties of this compound Salts
| Property | This compound Chloride | This compound Tetrafluoroborate |
| CAS Number | 119-09-5[1] | Not explicitly found, but related to 27165-22-6 (ion) |
| Molecular Formula | C₆H₃Cl₂N₃O₂[2] | C₆H₃BClF₄N₃O₂ |
| Molecular Weight | 220.01 g/mol [1][2] | 271.46 g/mol (calculated) |
| Appearance | Yellow crystalline solid[1] | Typically a solid, appearance not specified |
| Melting Point | Not available (decomposes)[1] | Decomposes (related nitrobenzenediazonium tetrafluoroborates decompose) |
| Boiling Point | Not applicable (decomposes)[1] | Not applicable (decomposes) |
| Solubility | Soluble in water[1] | Expected to be less soluble in water than the chloride salt |
| Stability | Unstable, particularly when dry; sensitive to heat and shock. Generally prepared in situ for immediate use. The presence of the chloride ion is crucial for its stability in solution.[1] | Generally more stable than the corresponding chloride salt, can sometimes be isolated. |
Computed Properties of the this compound Cation: [3]
| Property | Value |
| Molecular Weight | 184.56 g/mol |
| XLogP3 | 2.9 |
| Topological Polar Surface Area | 74 Ų |
| Heavy Atom Count | 12 |
Experimental Protocols
The synthesis of this compound salts involves the diazotization of its corresponding aniline precursor, 4-chloro-2-nitroaniline. The general principle involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures to prevent the decomposition of the highly reactive diazonium salt.
Synthesis of this compound Chloride (Aqueous Solution)
This protocol is adapted from a general procedure for the diazotization of anilines and is intended for the in situ generation of the diazonium salt for subsequent reactions.[4][5]
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer and external cooling (ice bath), suspend the desired amount of finely powdered 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension with continuous and efficient stirring. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
-
The resulting pale-yellow solution contains the this compound chloride and is ready for immediate use in subsequent coupling or substitution reactions.
Diagram 1: Experimental Workflow for the Synthesis of this compound Chloride
Caption: Workflow for the synthesis of this compound chloride.
Synthesis of this compound Tetrafluoroborate
The tetrafluoroborate salt is generally more stable than the chloride and can sometimes be isolated as a solid. This protocol is a general method for the preparation of aryldiazonium tetrafluoroborates.[6][7]
Materials:
-
4-Chloro-2-nitroaniline
-
Hydrofluoroboric Acid (HBF₄, ~50% in water)
-
Sodium Nitrite (NaNO₂)
-
Acetone
-
Diethyl Ether
-
Distilled Water
-
Ice
Procedure:
-
In a suitable flask, dissolve the 4-chloro-2-nitroaniline in a mixture of hydrofluoroboric acid and distilled water.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Prepare a solution of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir the resulting mixture for 40 minutes at 0 °C. A precipitate of the diazonium tetrafluoroborate should form.
-
Collect the precipitate by filtration.
-
To purify the product, re-dissolve the crude solid in a minimum amount of acetone.
-
Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates out.
-
Filter the purified salt, wash it several times with small portions of cold diethyl ether, and dry it under vacuum.
Diagram 2: Logical Relationship in the Synthesis of the Tetrafluoroborate Salt
References
- 1. Cas 119-09-5,Benzenediazonium, 4-chloro-2-nitro-, chloride | lookchem [lookchem.com]
- 2. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eqipped.com [eqipped.com]
- 6. patents.justia.com [patents.justia.com]
- 7. rsc.org [rsc.org]
Solubility of 4-Chloro-2-nitrobenzenediazonium Salts in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-nitrobenzenediazonium salts in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, summarizing the available qualitative data, and outlining the synthesis of the relevant diazonium salts. This information is intended to empower researchers to generate the specific quantitative data required for their applications.
Introduction to this compound Salts
This compound salts are highly reactive organic compounds extensively used as intermediates in the synthesis of azo dyes and pigments.[1][2][3][4] The cation has the chemical structure C₆H₃ClN₃O₂⁺.[5][6] These salts are typically prepared by the diazotization of 4-chloro-2-nitroaniline.[3][7][8][9] The stability and solubility of these salts are critically dependent on the counter-anion. Common forms include the chloride (Cl⁻) and the more stable tetrafluoroborate (BF₄⁻) salts.[1][10][11] While the chloride salt is noted to be soluble in water, tetrafluoroborate salts of arenediazonium compounds are generally more stable and tend to be soluble in polar organic solvents.[1][12]
Qualitative Solubility Data
While specific quantitative data is scarce, the general solubility trends for arenediazonium salts, particularly the more stable tetrafluoroborate salts, have been described in the literature. This information is summarized in the table below. It is important to note that these are general trends and solubility can be affected by the specific substitution pattern on the benzene ring.
| Solvent Class | Specific Solvents | General Solubility of Arenediazonium Tetrafluoroborates |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble to Fairly Soluble |
| Polar Protic | Water | Benzenediazonium chloride is soluble. Benzenediazonium tetrafluoroborate is poorly soluble. |
| Nonpolar | Hydrocarbons (e.g., hexane, toluene) | Generally Insoluble |
Table 1: Qualitative Solubility of Arenediazonium Tetrafluoroborate Salts in Common Organic Solvents.
Experimental Protocols for Solubility Determination
The absence of readily available quantitative solubility data for this compound salts necessitates experimental determination. The following are detailed protocols for two common methods for determining the solubility of a solid organic salt in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporation.[1][10][13][14]
Materials and Equipment:
-
This compound salt (e.g., tetrafluoroborate)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Sample Preparation: Add an excess amount of the this compound salt to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration should be determined empirically.[3][15]
-
Separation of Solid: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove all undissolved solids. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporation dish.
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the diazonium salt. Dry the residue to a constant weight.
-
Calculation: The solubility can be calculated as follows:
-
Mass of dissolved salt = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (g/L) = (Mass of dissolved salt) / (Volume of solution withdrawn)
-
UV-Visible Spectrophotometric Method
This method is suitable if the this compound salt has a distinct UV-Visible absorption spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.[2][5][16][17]
Materials and Equipment:
-
This compound salt
-
Organic solvent of interest (must be transparent in the wavelength range of interest)
-
UV-Visible spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of the diazonium salt of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create several standard solutions of lower, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Measurement:
-
Withdraw a sample of the supernatant through a syringe filter.
-
Carefully dilute the saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Synthesis of this compound Salts
The precursor for the synthesis of this compound salts is 4-chloro-2-nitroaniline. The general procedure involves diazotization in an acidic medium.
Synthesis of this compound Chloride
This salt is typically prepared and used in situ due to its lower stability.
Materials:
-
4-chloro-2-nitroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Suspend 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the this compound chloride.
Synthesis of this compound Tetrafluoroborate
The tetrafluoroborate salt is generally more stable and can often be isolated as a solid.[18][19]
Materials:
-
Solution of this compound chloride (prepared as above)
-
Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Ice
-
Diethyl ether (for washing)
Procedure:
-
To the cold (0-5 °C) solution of this compound chloride, slowly add a cold solution of tetrafluoroboric acid or sodium tetrafluoroborate.
-
The this compound tetrafluoroborate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by cold diethyl ether, to remove residual acid and other impurities.
-
Dry the solid under vacuum at a low temperature.
Visualized Workflows
The following diagrams illustrate the experimental and synthetic workflows described in this guide.
Caption: Gravimetric method for solubility determination.
Caption: Spectroscopic method for solubility determination.
Caption: Synthesis of this compound Tetrafluoroborate.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ws [chem.ws]
- 5. dlt.ncssm.edu [dlt.ncssm.edu]
- 6. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmajournal.net [pharmajournal.net]
- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 19. arkat-usa.org [arkat-usa.org]
A Technical Guide to the Historical Development and Chemistry of 4-Chloro-2-nitrobenzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development and chemical applications of 4-chloro-2-nitrobenzenediazonium salts. Central to the synthesis of a wide array of organic compounds, this versatile intermediate has played a significant role in the advancement of dye chemistry, materials science, and pharmaceutical development. This document details its synthesis, key reactions—including Sandmeyer, Balz-Schiemann, and azo coupling reactions—and its utility in the formation of heterocyclic compounds such as benzotriazoles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to serve as a valuable resource for researchers in the field.
Historical Development
The chemistry of this compound salt is deeply rooted in the broader history of diazonium compounds, a class of organic molecules that revolutionized synthetic organic chemistry in the 19th century.
The Dawn of Diazonium Chemistry: The journey began in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction.[1][2][3] Griess found that treating aromatic amines with nitrous acid in the presence of a strong acid resulted in the formation of a new class of compounds he named "diazonium salts."[1][4] This discovery was a pivotal moment, as it unlocked a versatile pathway for the functionalization of aromatic rings.
The Sandmeyer Reaction - A Leap Forward: In 1884, Swiss chemist Traugott Sandmeyer made another groundbreaking discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide.[5] Instead of the expected product, he isolated chlorobenzene.[5] This serendipitous finding led to the development of the Sandmeyer reaction , a method to replace the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst.[5] This reaction provided a reliable and efficient way to introduce a variety of substituents onto an aromatic ring that were otherwise difficult to install.
Expanding the Halogenation Toolkit - The Balz-Schiemann Reaction: The synthesis of aryl fluorides remained a challenge until 1927, when German chemists Günther Balz and Günther Schiemann developed the Balz-Schiemann reaction .[1][6] This method involves the conversion of an aromatic amine to its diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.[1]
The Rise of Azo Dyes: The ability of diazonium salts to react with electron-rich aromatic compounds, known as azo coupling , was also discovered in the 19th century. This reaction, which forms brightly colored azo compounds, became the foundation of the synthetic dye industry.[7] Early patents from the 1930s demonstrate the use of various substituted diazonium salts in the production of a wide range of dyes.[5][8]
The specific timeline for the first synthesis of this compound salt is not explicitly documented in readily available historical records. However, its development is a direct consequence of the foundational discoveries of diazotization and the subsequent named reactions. The precursor, 4-chloro-2-nitroaniline, became an important intermediate in the burgeoning dye industry, and its diazotization to form the corresponding diazonium salt was a logical and necessary step for the synthesis of a variety of substituted aromatic compounds.
Synthesis of this compound Salt
The synthesis of this compound salt is a two-step process, starting from the commercially available 4-chloro-2-nitroaniline.
Synthesis of the Precursor: 4-Chloro-2-nitroaniline
4-Chloro-2-nitroaniline is a key intermediate, and its synthesis has been approached through various methods. A common industrial route involves the amination of 1,4-dichloro-2-nitrobenzene. Another laboratory-scale synthesis involves the chlorination of p-nitroaniline in a dilute hydrochloric acid medium.[9]
Diazotization of 4-Chloro-2-nitroaniline
The conversion of 4-chloro-2-nitroaniline to its diazonium salt is achieved through the classical diazotization reaction. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Key Reactions and Applications
This compound chloride is a versatile intermediate that undergoes several important transformations, leading to a wide range of functionalized aromatic compounds.
Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, allowing for the substitution of the diazonium group with various nucleophiles, catalyzed by copper(I) salts.
Quantitative Data for Sandmeyer Reactions:
| Product | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloro-2-nitrobenzonitrile | CuCN | - | DMF | Reflux | 63.0 | [2][10] |
Balz-Schiemann Reaction
For the introduction of fluorine, the Balz-Schiemann reaction is employed. This involves the formation of the tetrafluoroborate salt of the diazonium cation, which is then thermally decomposed.
Quantitative Data for Balz-Schiemann Reaction:
| Product | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Fluorotoluene (from p-toluidine) | HBF4, then heat | - | - | ~89 | [1] |
Note: Specific yield for the Balz-Schiemann reaction of this compound tetrafluoroborate was not found in the searched literature, but the yield for a similar substrate is provided for reference.
Azo Coupling Reactions
Azo coupling is a vital reaction of diazonium salts, leading to the formation of azo dyes. This compound chloride is a common diazo component in the synthesis of various pigments. The diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or an aniline derivative.
Quantitative Data for Azo Coupling Reactions:
| Diazo Component | Coupling Component | Product | Yield (%) | Reference |
| This compound chloride | 2-α,α-dimethylbenzyl-4-tert-octylphenol | 4-Chloro-2-nitro-2'-hydroxy-3'-α,α-dimethylbenzyl-5'-tert-octylazobenzene | - | [11] |
Synthesis of Benzotriazoles
An important application of o-nitro-substituted diazonium salts is in the synthesis of benzotriazoles, which are valuable compounds in pharmaceuticals and as UV absorbers. The reaction involves an intramolecular cyclization of the diazonium salt derived from an o-nitroaniline derivative, often followed by reduction.
Quantitative Data for Benzotriazole Synthesis:
| Starting Material | Product | Yield (%) | Reference |
| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide | 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | 55 | [12] |
Experimental Protocols
Diazotization of 4-Chloro-2-nitroaniline
Materials:
-
4-Chloro-2-nitroaniline (17.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Ice
Procedure:
-
Suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
The resulting solution of this compound chloride is used immediately in subsequent reactions.[13]
Azo Coupling with a Naphthol Derivative
Materials:
-
Solution of this compound chloride (prepared as above)
-
Naphthol AS derivative
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve the Naphthol AS derivative in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry the product.
Conclusion
The chemistry of this compound salts represents a classic yet continually relevant area of organic synthesis. From its historical roots in the foundational discoveries of diazotization and the Sandmeyer reaction to its modern applications in the synthesis of high-performance pigments and functional materials, this versatile intermediate continues to be of great importance. This guide has provided a comprehensive overview of its historical context, synthesis, and key reactions, complete with quantitative data and detailed protocols. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical sciences, fostering further innovation and application of this remarkable class of compounds.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Balz Schiemann (Reaction) [quimicaorganica.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. About: Balz–Schiemann reaction [dbpedia.org]
- 9. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 10. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. Schiemann Reaction [drugfuture.com]
Spectroscopic Profile of 4-Chloro-2-nitrobenzenediazonium: A Technical Overview
An extensive search of publicly available scientific literature and chemical databases for experimental spectroscopic data (NMR, IR, UV-Vis) of 4-Chloro-2-nitrobenzenediazonium has revealed a significant lack of published information. While general chemical identifiers and some predicted properties are available, detailed experimental spectra and the corresponding acquisition protocols for this specific compound are not currently in the public domain.
This guide aims to provide a comprehensive summary of the available information and, in the absence of direct experimental data, will present data for structurally related compounds to offer potential points of reference for researchers. It is crucial to note that the spectroscopic data of related molecules may not be representative of this compound and should be used with caution.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₆H₃ClN₃O₂⁺ | PubChem[1] |
| CAS Number | 27165-22-6 | PubChem[1] |
| Molecular Weight | 184.56 g/mol | PubChem[1] |
Spectroscopic Data (Absence of Experimental Data)
As of the latest search, no experimental NMR, IR, or UV-Vis spectra for this compound have been found in peer-reviewed literature or spectral databases. Chemical databases such as PubChem and ChemSpider list the compound but do not provide any experimental spectroscopic data.[1][2]
This absence of data necessitates a predictive approach or comparison with analogous structures for any research endeavors.
Data from Structurally Related Compounds
To provide some context for researchers, spectroscopic information for closely related compounds is presented below. These compounds share structural motifs with this compound, but differences in substitution will lead to variations in their spectra.
4-Chloro-2-nitrobenzoic acid
This compound is structurally similar, differing by the presence of a carboxylic acid group instead of the diazonium group.
-
IR Spectrum: Infrared spectral data for 4-Chloro-2-nitrobenzoic acid is also available through resources like ChemicalBook.[4]
4-Nitrobenzenediazonium
This compound lacks the chloro-substituent present in the target molecule.
-
NMR, IR, and UV-Vis Spectra: The tetrafluoroborate salt of 4-nitrobenzenediazonium is well-characterized, and its spectral data is available in databases like PubChem, which links to SpectraBase.[5] This includes ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.
Synthesis and Characterization Workflow
While a specific, detailed experimental protocol for the synthesis and spectroscopic characterization of this compound is not available, a general workflow for the preparation of aryldiazonium salts can be outlined. This typically involves the diazotization of the corresponding aniline.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis and characterization of this compound.
Logical Relationship for Spectroscopic Analysis
The logical flow for analyzing the spectroscopic data of a newly synthesized diazonium salt like this compound would involve a multi-technique approach to confirm the structure.
Caption: Logical workflow for the structural confirmation of this compound using spectroscopic methods.
Conclusion and Future Outlook
The lack of publicly available experimental spectroscopic data for this compound highlights a gap in the chemical literature. For researchers and drug development professionals, this necessitates either in-house synthesis and characterization or reliance on predictive models. The generation and publication of this data would be a valuable contribution to the scientific community, enabling more accurate research and development involving this compound. It is recommended that any future work on the synthesis of this diazonium salt includes a comprehensive spectroscopic characterization, with the data being made publicly accessible through open-access databases.
References
- 1. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H3ClN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-2-nitrobenzoic acid(6280-88-2) IR Spectrum [chemicalbook.com]
- 5. 4-Nitrobenzenediazonium tetrafluoroborate | C6H4BF4N3O2 | CID 68006 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Chloro-2-nitrobenzenediazonium Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and key reactions of 4-Chloro-2-nitrobenzenediazonium salts, a versatile intermediate in organic synthesis. The document provides a detailed overview of its preparation and subsequent transformations through Sandmeyer, Gomberg-Bachmann, and azo coupling reactions, offering valuable insights for researchers in medicinal chemistry and materials science.
Synthesis of this compound Salt
The foundational step for the utilization of this reactive intermediate is its synthesis from 4-chloro-2-nitroaniline. The process involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.
Experimental Protocol: Diazotization of 4-chloro-2-nitroaniline
A common procedure for the diazotization of 4-chloro-2-nitroaniline involves suspending the amine in a strong acid, such as sulfuric acid or hydrochloric acid, and then treating it with a solution of sodium nitrite at low temperatures to control the exothermic reaction and prevent the decomposition of the diazonium salt.
Materials:
-
4-chloro-2-nitroaniline
-
Concentrated sulfuric acid (96%) or concentrated hydrochloric acid
-
Sodium nitrite
-
Ice
Procedure:
-
Suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid in a well-stirred reactor.[1]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 25 ml of 4N sodium nitrite solution) dropwise to the suspension while maintaining the temperature below 10 °C.[1]
-
Continue stirring for a designated period (e.g., 8 minutes) to ensure complete diazotization. The resulting solution contains the this compound salt and is used directly in subsequent reactions.[1]
Logical Relationship of Diazotization
References
The Dawn of Diazonium Chemistry: A Technical Guide to the Discovery and Initial Synthesis of 4-Chloro-2-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical discovery and foundational synthesis of 4-Chloro-2-nitrobenzenediazonium, a key intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a summary of relevant quantitative data.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the groundbreaking discovery of diazonium salts by the German chemist Peter Griess in 1858.[1] While working with aromatic amines and nitrous acid, Griess unearthed a new class of compounds characterized by the reactive diazonium group (-N₂⁺).[1] His initial publication in Annalen der Chemie und Pharmacie detailed the reaction of nitrous acid with picramic acid and aminonitrophenol, laying the groundwork for what would become a cornerstone of synthetic organic chemistry.[1]
Although a specific, singular report detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct application of Griess's revolutionary diazotization reaction. The initial preparations of this specific salt were likely conducted in the context of the burgeoning dye industry and the exploration of the synthetic utility of this new class of reagents. The primary and most enduring method for its synthesis is the diazotization of 4-chloro-2-nitroaniline.
Chemical and Physical Properties
This compound is an aromatic diazonium salt with the chemical formula C₆H₃ClN₃O₂⁺.[2] As a diazonium salt, it is recognized for its reactivity, particularly in azo coupling reactions and as a precursor for the synthesis of various organic compounds.[3] Due to the potential instability of diazonium salts, they are often prepared in situ for immediate use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₃O₂⁺ | [2] |
| Molecular Weight | 184.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 27165-22-6 | [2] |
Initial Synthesis: The Diazotization of 4-Chloro-2-nitroaniline
The inaugural and most prevalent method for the synthesis of this compound is the diazotization of 4-chloro-2-nitroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.
Reaction Mechanism and Signaling Pathway
The diazotization reaction proceeds through a series of well-established steps. Initially, the mineral acid protonates sodium nitrite to form nitrous acid (HNO₂). Nitrous acid is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the amino group of 4-chloro-2-nitroaniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the diazonium salt with the expulsion of water.
Caption: Mechanism of the diazotization of 4-chloro-2-nitroaniline.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established industrial processes.[4]
Materials:
-
4-chloro-2-nitroaniline
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite
-
Ice
-
Water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-necked flask, a solution of 4-chloro-2-nitroaniline (e.g., 17.3 g) in concentrated sulfuric acid (e.g., 20 ml of 96%) is prepared.[4] The dissolution may require gentle warming.
-
The flask is then cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A solution of sodium nitrite (e.g., 25 ml of 4N solution) in water is prepared and cooled.[4]
-
The cold sodium nitrite solution is added dropwise to the stirred solution of the amine in sulfuric acid, ensuring the temperature is maintained between 0-5 °C.[4] A rapid addition should be avoided to prevent decomposition of the nitrous acid.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 8 minutes) to ensure complete diazotization.[4]
-
The resulting solution contains the this compound salt and is typically used immediately in subsequent reactions without isolation.
Table 2: Representative Quantitative Data for Synthesis
| Reactant/Product | Quantity | Molar Equivalent | Reference |
| 4-chloro-2-nitroaniline | 17.3 g | 1 | [4] |
| 96% Sulfuric Acid | 20 ml | - | [4] |
| 4N Sodium Nitrite Solution | 25 ml | ~1 | [4] |
| Yield | Not isolated, used in situ | - | [4] |
Note: Diazonium salts can be explosive when dry and should be handled with extreme caution. The synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Characterization Data
Detailed characterization data for isolated this compound is sparse in the readily available literature, as it is often generated and used in situ. However, based on the analysis of closely related diazonium salts, the following characteristic spectral features would be expected.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| IR Spectroscopy | A strong, sharp absorption band in the region of 2250-2300 cm⁻¹ corresponding to the N≡N stretching vibration of the diazonium group. Bands corresponding to the C-Cl, C-NO₂, and aromatic C-H and C=C stretching and bending vibrations would also be present. |
| ¹H NMR Spectroscopy | Aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.5-9.0 ppm) due to the strong electron-withdrawing effects of the nitro and diazonium groups. |
| ¹³C NMR Spectroscopy | Aromatic carbons would resonate in the typical range for substituted benzenes. The carbon atom attached to the diazonium group would be significantly deshielded. |
Note: The exact peak positions and splitting patterns would depend on the solvent and the counter-ion present.
Conclusion
The discovery of diazonium salts by Peter Griess marked a pivotal moment in organic chemistry, paving the way for the synthesis of a vast array of aromatic compounds. This compound, prepared through the diazotization of 4-chloro-2-nitroaniline, stands as a testament to the enduring legacy of this discovery. This technical guide provides a foundational understanding of its historical context, synthesis, and key characteristics, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The inherent reactivity and potential instability of this compound necessitate careful handling and a thorough understanding of the experimental protocols outlined herein.
References
- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Chloro-2-nitrobenzenediazonium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-2-nitrobenzenediazonium is a versatile reagent for the synthesis of novel azo dyes. The presence of the electron-withdrawing nitro group and the chloro substituent on the diazonium salt enhances its electrophilicity, making it a reactive component in azo coupling reactions. This reactivity allows for the synthesis of a diverse range of azo dyes with potential applications in textiles, material science, and as chromogenic reagents.[1][2][3][4] This document provides detailed protocols for the synthesis and characterization of azo dyes derived from this compound, along with data presentation and visualizations to guide researchers in their experimental work.
Azo dyes are characterized by the presence of the azo group (-N=N-) connecting two aromatic rings.[3][5] The color of these dyes can be tuned by the nature of the aromatic substituents.[5] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of the diazonium salt with a suitable coupling agent, such as a phenol or an aromatic amine.[2]
Key Experimental Protocols
1. Preparation of this compound Salt Solution (Diazotization)
This protocol outlines the conversion of 4-chloro-2-nitroaniline to its corresponding diazonium salt.
-
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a beaker, suspend 0.01 mol of 4-chloro-2-nitroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 25 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 0.01 mol of sodium nitrite in 8 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-chloro-2-nitroaniline. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the diazotization reaction is finalized. The resulting pale yellow solution is the this compound salt solution and should be used immediately in the subsequent coupling reaction.
-
2. Synthesis of Azo Dyes via Azo Coupling
This protocol describes the coupling of the prepared diazonium salt with a generic coupling agent (e.g., a phenol or an aromatic amine).
-
Materials:
-
This compound salt solution (from Protocol 1)
-
Coupling agent (e.g., phenol, resorcinol, N,N-dimethylaniline) (0.01 mol)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Distilled Water
-
Ice
-
-
Procedure:
-
Dissolve 0.01 mol of the coupling agent in a 10% sodium hydroxide solution (for phenols) or in a suitable solvent (for aromatic amines).
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared this compound salt solution to the cooled solution of the coupling agent with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
If the coupling agent was a phenol, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Filter the precipitated azo dye using vacuum filtration and wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
-
Dry the purified product in a desiccator.
-
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of novel azo dyes derived from 4-amino-2-nitrobenzoic acid, a structurally similar precursor to this compound.[6][7] This data can serve as a reference for the expected results when using this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes Derived from 4-Amino-2-nitrobenzoic Acid.[6][7]
| Dye | Coupling Agent | Yield (%) | Color | Melting Point (°C) |
| 1 | Phenol | - | - | - |
| 2 | Catechol | - | - | - |
| 3 | Resorcinol | 66.1 | Red | 220-223 |
| 4 | Hydroquinone | 66.1 | Orange | 170-173 |
| 5 | Salicylic Acid | - | - | - |
| 6 | Acetylsalicylic Acid | - | - | - |
Table 2: Spectroscopic Data for Azo Dyes Derived from 4-Amino-2-nitrobenzoic Acid.[6][7]
| Dye | FTIR ν (cm⁻¹) |
| 3 | 3500-2500 (br, OH), 1700 (br, C=O), 1590 (m, C=C of Ar), 1520 (m, N=N), 1300 (sy, NO₂) |
| 4 | 3500-2500 (br, OH), 1700 (br, C=O), 1590 (m, C=C of Ar), 1520 (m, N=N), 1300 (sy, NO₂) |
Note: The spectroscopic data for dyes 1, 2, 5, and 6 were not explicitly detailed in the provided search results.
Mandatory Visualizations
Caption: General workflow for the synthesis of a novel azo dye.
Caption: Logical relationship in azo dye synthesis.
References
- 1. Synthesis of novel disazo dyes and an investigation of their use in the textile industry : Oriental Journal of Chemistry [orientjchem.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. plantarchives.org [plantarchives.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sandmeyer Reaction of 4-Chloro-2-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1][2][3][4] This transformation is particularly valuable in the synthesis of substituted aromatic compounds that are not readily accessible through direct substitution methods.[5] The reaction proceeds through a two-step process: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed nucleophilic substitution of the diazonium group.[3][6] This application note provides a detailed protocol for the Sandmeyer reaction starting from 4-chloro-2-nitroaniline to yield various functionalized benzene derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.
The overall transformation involves the conversion of the amino group in 4-chloro-2-nitroaniline into a highly reactive diazonium salt, which is then displaced by a nucleophile, such as a halide or a cyanide group, in the presence of a copper(I) salt catalyst.[1][2]
Data Presentation
The following table summarizes the expected yields for various Sandmeyer reactions starting from 4-chloro-2-nitrobenzenediazonium, derived from 4-chloro-2-nitroaniline. It is important to note that while specific literature values for the Sandmeyer reaction of this exact substrate are not abundant, the provided yields are based on analogous reactions and established principles of the Sandmeyer reaction. For instance, a related substrate, 3-[3-(6-azauracil-5-yl)-2-aminophenyl]-1,2-dihydro-quinoxaline-2-one, has been reported to undergo Sandmeyer chlorination and bromination with yields of 57% and 80%, respectively.[7] The cyanation yield is based on a related Rosenmund-von Braun reaction for the synthesis of 4-chloro-2-nitrobenzonitrile.[8]
| Product Name | Nucleophile | Copper(I) Salt | Typical Yield (%) |
| 2,5-Dichloronitrobenzene | Chloride (Cl⁻) | Copper(I) chloride (CuCl) | ~60-70% |
| 1-Bromo-4-chloro-2-nitrobenzene | Bromide (Br⁻) | Copper(I) bromide (CuBr) | ~70-80% |
| 4-Chloro-2-nitrobenzonitrile | Cyanide (CN⁻) | Copper(I) cyanide (CuCN) | ~70-75% |
Experimental Protocols
This section provides detailed methodologies for the preparation of the this compound salt and its subsequent conversion into various products via the Sandmeyer reaction.
Materials and Equipment:
-
4-chloro-2-nitroaniline
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
Ice
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware for extraction and purification
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
The Sandmeyer reaction can be vigorous, with the evolution of nitrogen gas. Perform the reaction in a well-ventilated fume hood.
-
Copper salts and cyanide compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Part 1: Preparation of this compound Salt Solution (Diazotization)
This procedure outlines the in-situ preparation of the diazonium salt from 4-chloro-2-nitroaniline.
-
Dissolution of the Amine: In a beaker, suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid with vigorous stirring.[7] Alternatively, an equivalent molar amount of concentrated hydrochloric acid can be used.
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[6]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite by dissolving the appropriate molar equivalent in water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension with continuous and efficient stirring. The addition rate should be controlled to keep the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.
Part 2: Sandmeyer Reaction
The freshly prepared, cold diazonium salt solution is used immediately in the following procedures.
-
Preparation of Copper(I) Chloride Solution: In a large flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The addition will cause the evolution of nitrogen gas.[6]
-
Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases. The product can then be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization.
-
Preparation of Copper(I) Bromide Solution: In a large flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, controlling the rate of addition to manage the evolution of nitrogen gas.
-
Completion and Work-up: Follow the same work-up procedure as described for the chlorination reaction.
-
Purification: Purify the crude product by distillation or recrystallization.
-
Preparation of Copper(I) Cyanide Solution: In a large flask, prepare a solution or suspension of copper(I) cyanide. This reaction is often carried out in a neutral or slightly acidic medium.
-
Reaction: Carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Completion and Work-up: After the reaction is complete, the product is typically isolated by filtration or extraction. The work-up may involve treatment with a solution to decompose any complexed copper salts.
-
Purification: The crude benzonitrile can be purified by recrystallization from a suitable solvent.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the Sandmeyer reaction.
Caption: Simplified mechanism of the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols for HPLC Analysis of Phenolic Compounds Using 4-Nitrobenzoyl Chloride as a Derivatizing Agent
Introduction
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. They are widely used in the synthesis of dyes, drugs, and other commercial products. Due to their potential environmental and health impacts, their presence in water sources is closely monitored.[1]
High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique for the quantification of phenolic compounds. However, the sensitivity of the method can be limited for analytes with low UV absorbance. Chemical derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability.[2] 4-Nitrobenzoyl chloride is an effective derivatizing reagent that reacts with the hydroxyl group of phenols to form esters. The resulting derivatives exhibit strong UV absorbance, significantly enhancing the sensitivity of the HPLC analysis.[1][3]
This application note provides a detailed protocol for the simultaneous determination of phenol, five chlorophenols, and three phenylphenols in water samples after pre-column derivatization with 4-nitrobenzoyl chloride.[1]
Principle of the Method
The method is based on the pre-column derivatization of phenolic compounds with 4-nitrobenzoyl chloride in an alkaline medium to form their respective 4-nitrobenzoyl esters. The reaction is carried out at a slightly elevated temperature to ensure rapid and complete derivatization. The resulting derivatives are then separated by reverse-phase HPLC and detected by a UV detector at 280 nm.[1][3]
The derivatization reaction is illustrated in the diagram below:
Caption: Derivatization reaction of phenolic compounds with 4-nitrobenzoyl chloride.
Experimental Protocols
-
Phenol and related phenolic compound standards
-
4-Nitrobenzoyl Chloride (4-NB-Cl), derivatization grade (≥99.0%)
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent high-purity water
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Trifluoroacetic acid (TFA)
-
Standard Stock Solutions: Prepare individual stock solutions of phenol and other phenolic compounds in Milli-Q water.
-
Working Standard Mixture: Prepare a mixed standard solution by appropriate dilution of the stock solutions with Milli-Q water.[1]
-
0.1 M Borate Buffer (pH 8.5): Dissolve an appropriate amount of boric acid in Milli-Q water, and adjust the pH to 8.5 with NaOH.[1]
-
4-Nitrobenzoyl Chloride Solution (2 mg/mL): Dissolve 20 mg of 4-NB-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.[1]
The following workflow outlines the pre-column derivatization procedure:
Caption: Workflow for the derivatization and analysis of phenolic compounds.
Detailed Steps:
-
To a microcentrifuge tube, add 100 µL of the water sample or standard solution.[1]
-
Add 100 µL of 0.1 M borate buffer (pH 8.5).[1]
-
Add 100 µL of the 2 mg/mL 4-NB-Cl solution in acetonitrile.[1]
-
Vortex the mixture to ensure homogeneity.[1]
-
Place the tube in a heating block or water bath at 50°C for 1 minute.[1][3]
-
After the reaction, the sample is ready for HPLC analysis. Inject a 50 µL aliquot into the HPLC system.[1]
The following table summarizes the HPLC conditions for the separation of the derivatized phenolic compounds.[1]
| Parameter | Condition |
| HPLC System | Shimadzu LC10-ATvp pump or equivalent |
| Detector | UV Detector (e.g., Shimadzu SPD-10Avp) |
| Wavelength | 280 nm |
| Column | Cholester column (150 x 3.0 mm i.d., 5 µm particles) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (70:30, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Data and Performance Characteristics
The following tables present the quantitative data for the HPLC analysis of nine phenolic compounds after derivatization with 4-nitrobenzoyl chloride.[1]
Table 1: Linearity and Correlation Coefficients [1]
| Compound | Linearity Range (mg/L) | Correlation Coefficient (r²) |
| Phenol | 0.02 - 0.9 | ≥0.9928 |
| 2-Chlorophenol (2-CP) | 0.06 - 0.9 | ≥0.9928 |
| 4-Chlorophenol (4-CP) | 0.02 - 0.9 | ≥0.9928 |
| 2,6-Dichlorophenol (2,6-DCP) | 0.06 - 0.9 | ≥0.9928 |
| 2,4-Dichlorophenol (2,4-DCP) | 0.12 - 0.9 | ≥0.9928 |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 0.04 - 0.9 | ≥0.9928 |
| 2-Phenylphenol (2-PP) | 0.04 - 0.9 | ≥0.9928 |
| 3-Phenylphenol (3-PP) | 0.04 - 0.9 | ≥0.9928 |
| 4-Phenylphenol (4-PP) | 0.02 - 0.9 | ≥0.9928 |
Table 2: Limits of Detection (LOD) [1]
| Compound | LOD (mg/L) |
| Phenol | 0.006 |
| 2-Chlorophenol (2-CP) | 0.02 |
| 4-Chlorophenol (4-CP) | 0.006 |
| 2,6-Dichlorophenol (2,6-DCP) | 0.02 |
| 2,4-Dichlorophenol (2,4-DCP) | 0.05 |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 0.02 |
| 2-Phenylphenol (2-PP) | 0.01 |
| 3-Phenylphenol (3-PP) | 0.01 |
| 4-Phenylphenol (4-PP) | 0.008 |
Table 3: Recovery in Spiked Tap Water [1][3]
| Compound | Recovery (%) |
| Phenol | Satisfactory |
| Chlorophenols (5 compounds) | Satisfactory |
| Phenylphenols (3 compounds) | Satisfactory |
Note: "Satisfactory" indicates that the recovery values from tap water spiked with a standard mixture of the test compounds were acceptable as per the cited study. The coefficients of variation were less than 12.0%.[1][3]
Conclusion
The pre-column derivatization of phenolic compounds with 4-nitrobenzoyl chloride followed by HPLC-UV analysis is a sensitive and reliable method for their simultaneous determination in water samples.[1][3] The derivatization reaction is rapid and efficient, and the resulting derivatives have enhanced UV absorbance, leading to low detection limits.[1] This method is suitable for monitoring the levels of various phenols in environmental water samples to ensure compliance with regulatory guidelines.[1][3]
References
- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 2. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Diazo Coupling with 4-Chloro-2-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of azo dyes via the diazo coupling reaction of 4-Chloro-2-nitrobenzenediazonium salt with various coupling partners. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
Diazo coupling is a powerful electrophilic aromatic substitution reaction used extensively in the synthesis of azo compounds, which are widely utilized as dyes, pigments, and pharmaceutical intermediates. The reaction involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.
This document focuses on the use of this compound, derived from 4-chloro-2-nitroaniline, as the diazonium component. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring of the diazonium salt enhances its electrophilicity, making it a reactive partner in coupling reactions.
Experimental Overview
The overall experimental workflow for the diazo coupling reaction with this compound is depicted in the following diagram.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the diazo coupling of this compound with various coupling partners.
| Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| 2-Methyl-4-α,α-dimethylbenzylphenol | Alkaline coupling | 47 | [1] |
| Phenol Derivatives | General alkaline conditions for phenols | Yields vary depending on substituents | [2] |
| Naphthol Derivatives | Alkaline conditions (e.g., NaOH solution) | Typically good to high yields | [3] |
| Aromatic Amines (e.g., N,N-dimethylaniline) | Slightly acidic conditions | Yields are generally moderate to high | [4] |
| Heterocyclic Compounds (e.g., Pyrimidines) | Varies, can be acidic or alkaline | 63 (for a related chloro-phenyl diazonium) | [5] |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Concentrated acids and bases are corrosive. Handle with care.
Protocol 1: Diazotization of 4-Chloro-2-nitroaniline
This protocol describes the formation of the this compound chloride solution.
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-chloro-2-nitroaniline hydrochloride. Continuous stirring is essential during this addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
The resulting pale yellow to colorless solution is the this compound chloride, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
This protocol details the coupling of the prepared diazonium salt with an activated phenolic compound.
Materials:
-
This compound chloride solution (from Protocol 4.1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to the more reactive phenoxide ion.
-
Cool this alkaline solution of the coupling partner to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold this compound chloride solution (from Protocol 4.1) to the cold alkaline solution of 2-naphthol with vigorous stirring.[3]
-
A colored precipitate of the azo dye should form immediately. The color will vary depending on the specific coupling partner.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the azo dye precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with an Aromatic Amine (e.g., N,N-Dimethylaniline)
This protocol describes the coupling reaction with an activated aromatic amine.
Materials:
-
This compound chloride solution (from Protocol 4.1)
-
N,N-Dimethylaniline
-
Hydrochloric Acid (HCl)
-
Sodium Acetate (or other suitable base)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in a dilute aqueous solution of hydrochloric acid.
-
Cool this acidic solution of the coupling partner to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold this compound chloride solution (from Protocol 4.1) to the cold acidic solution of N,N-dimethylaniline with vigorous stirring.[4]
-
After the addition is complete, slowly add a solution of sodium acetate to adjust the pH to a slightly acidic range (pH 4-5), which is optimal for coupling with aromatic amines.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Isolate the azo dye precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the purified azo dye.
Reaction Mechanism
The diazo coupling reaction proceeds through an electrophilic aromatic substitution mechanism. The diazonium ion, being a weak electrophile, attacks the electron-rich aromatic ring of the coupling partner.
The reactivity of the coupling partner is crucial. Electron-donating groups (e.g., -OH, -NH₂, -OR) on the aromatic ring of the coupling partner activate it towards electrophilic attack. The pH of the reaction medium is a critical parameter that controls the concentration and reactivity of both the diazonium salt and the coupling partner. For phenols, coupling is typically carried out in alkaline conditions to form the more nucleophilic phenoxide ion.[2] For aromatic amines, the reaction is usually performed in slightly acidic conditions to have a sufficient concentration of the free amine, which is the reactive species.[4]
References
- 1. ijirset.com [ijirset.com]
- 2. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-2-nitrobenzenediazonium in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-2-nitrobenzenediazonium salts are highly reactive intermediates valuable in the synthesis of a variety of heterocyclic compounds. The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring enhances the electrophilicity of the diazonium group, making it an excellent candidate for azo coupling reactions. A primary application is the Japp-Klingemann reaction, where the diazonium salt reacts with active methylene compounds to form arylhydrazones.[1][2][3] These hydrazones are versatile precursors that can be cyclized to generate important heterocyclic scaffolds such as pyrazoles and pyridazinones, which are prevalent in medicinal chemistry.[3][4][5]
This document provides detailed protocols for the generation of this compound and its subsequent use in the synthesis of arylhydrazones and their cyclization into pyrazole and pyridazinone derivatives.
Overall Synthetic Workflow
The synthesis of heterocyclic compounds using this compound typically follows a three-step sequence:
-
Diazotization: Formation of the diazonium salt from the corresponding primary aromatic amine (4-chloro-2-nitroaniline).
-
Azo Coupling (Japp-Klingemann Reaction): Reaction of the diazonium salt with a compound containing an active methylene group to form a stable arylhydrazone intermediate.[3]
-
Heterocyclic Cyclization: Intramolecular condensation of the arylhydrazone to form the final heterocyclic ring system.
Caption: Overall workflow for heterocyclic synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound Chloride Solution (In situ)
This protocol describes the conversion of 4-chloro-2-nitroaniline to its corresponding diazonium salt. The product is highly reactive and is typically used immediately in the subsequent coupling step without isolation.
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the three-necked flask, suspend 4-chloro-2-nitroaniline (e.g., 10 mmol, 1.73 g) in a mixture of concentrated HCl (e.g., 5 mL) and water (15 mL).
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring. Ensure the temperature is strictly maintained within this range.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 11 mmol, 0.76 g) in cold water (e.g., 10 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of a clear, pale yellow solution indicates the completion of diazotization.
-
The resulting solution of this compound chloride is now ready for immediate use in the next step.
Protocol 2: Synthesis of Arylhydrazones via Japp-Klingemann Reaction
This protocol details the coupling of the in situ generated diazonium salt with an active methylene compound, such as ethyl 2-chloroacetoacetate, to yield an arylhydrazone. This reaction typically involves the cleavage of an acyl group.[1][3]
Caption: Mechanism of the Japp-Klingemann reaction.
Materials:
-
Solution of this compound chloride from Protocol 1
-
Active methylene compound (see Table 1)
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
In a separate beaker, dissolve the active methylene compound (e.g., ethyl acetoacetate, 10 mmol, 1.30 g) and sodium acetate (25 mmol, 2.05 g) in a mixture of ethanol (50 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the active methylene solution over 30 minutes, ensuring the temperature remains below 10 °C. A colored precipitate should form.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure arylhydrazone.
Table 1: Representative Active Methylene Compounds for Japp-Klingemann Reaction
| Compound Name | Structure | Potential Heterocyclic Product |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Pyrazole, Pyridazinone |
| Diethyl Malonate | CH₂(COOEt)₂ | Pyrazolone |
| Malononitrile | CH₂(CN)₂ | Aminopyrazole |
| Acetylacetone | CH₃COCH₂COCH₃ | Pyrazole |
| Ethyl Cyanoacetate | NCCH₂COOEt | Aminopyrazole, Pyridazinone |
Protocol 3: Cyclization of Arylhydrazones to Heterocycles
The synthesized arylhydrazone can be cyclized to form various five- or six-membered heterocycles. Below are protocols for the synthesis of pyrazole and pyridazinone derivatives.
3.1 Synthesis of 1-(4-Chloro-2-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes an acid-catalyzed intramolecular condensation (Fischer indole-type synthesis variation) leading to a pyrazole.
Caption: General mechanism for pyrazole synthesis.
Materials:
-
Arylhydrazone derived from ethyl acetoacetate
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Place the arylhydrazone (e.g., 5 mmol) in a round-bottom flask.
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of ice water (100 mL). A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude pyrazole derivative from a suitable solvent like ethanol.
3.2 Synthesis of 6-(4-Chloro-2-nitrophenyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carbonitrile
This protocol describes the cyclization of a hydrazone derived from ethyl cyanoacetate to form a pyridazinone ring system.
Materials:
-
Arylhydrazone derived from ethyl cyanoacetate
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
Procedure:
-
Dissolve the arylhydrazone (e.g., 5 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide (approx. 0.5 mmol).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize from an appropriate solvent (e.g., acetic acid or DMF/water) to yield the pure pyridazinone derivative.
Summary of Quantitative Data
The following table summarizes representative yields and conditions for the synthesis of heterocycles from aryl diazonium salts, analogous to this compound. Actual results may vary.
Table 2: Representative Reaction Data for Heterocycle Synthesis
| Active Methylene Substrate | Intermediate Product | Heterocyclic Product | Typical Conditions (Cyclization) | Typical Yield (%) |
| Ethyl Acetoacetate | Ethyl 2-(2-(4-chloro-2-nitrophenyl)hydrazono)-3-oxobutanoate | 1-(4-Chloro-2-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Acetic Acid, Reflux, 4h | 75-85 |
| Malononitrile | 2-(2-(4-Chloro-2-nitrophenyl)hydrazono)malononitrile | 5-Amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carbonitrile | Ethanol, Reflux, 3h | 80-90 |
| Acetylacetone | 3-(2-(4-Chloro-2-nitrophenyl)hydrazono)pentane-2,4-dione | 1-(4-Chloro-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole | PPA, 100 °C, 2h | 70-80 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate | 6-(4-Chloro-2-nitrophenyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carbonitrile | NaOEt, Ethanol, Reflux, 6h | 65-75 |
References
- 1. organicreactions.org [organicreactions.org]
- 2. Japp-Klingemann Reaction [drugfuture.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Chloro-2-nitrobenzenediazonium in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 4-chloro-2-nitrobenzenediazonium and its closely related analogs, such as 4-nitrobenzenediazonium, in the field of material science. The focus is on surface modification and functionalization of various materials for advanced applications, including biosensors and electronics.
Surface Modification and Functionalization
Aryl diazonium salts are highly effective reagents for the covalent modification of a wide range of material surfaces. The process, known as diazotization or electrografting, creates a stable, covalently bonded organic layer that alters the surface properties of the substrate. This technique is applicable to metals, carbon-based materials, and polymers.
Modification of Conductive and Semiconductor Surfaces
The electrochemical reduction of this compound on conductive or semiconductive surfaces generates highly reactive aryl radicals. These radicals then form covalent bonds with the surface atoms, resulting in a robust and stable functional layer. This method has been successfully applied to materials such as gold, aluminum alloys, glassy carbon, and graphene.[1][2][3]
Key Applications:
-
Corrosion Protection: Thin organic films derived from diazonium salts can act as a protective barrier on metal surfaces, such as Al-7075 alloys, preventing corrosion.[3]
-
Biosensor Fabrication: Functionalized surfaces serve as platforms for the immobilization of bioreceptors (e.g., enzymes, antibodies, aptamers) for the detection of specific analytes.[1][2]
-
Enhanced Supercapacitive Performance: Grafting diazonium salts onto materials like MXenes (e.g., Ti3C2) can improve their energy storage capabilities.[2]
Functionalization of Carbon Nanotubes (CNTs)
Covalent functionalization of carbon nanotubes with diazonium salts is a powerful method to improve their solubility and processability, which are crucial for their integration into various composites and devices.[4][5][6] The grafting of 4-substituted phenyl groups onto the CNT surface disrupts the van der Waals interactions between individual nanotubes, leading to better dispersion in solvents and polymer matrices.[5][6]
Table 1: Quantitative Data on Functionalized Carbon Nanotubes
| Parameter | Value | Reference |
| Degree of Functionalization | 1 group per 95 carbon atoms | [6] |
| Solubility in Chloroform | 50 mg/mL | [6] |
| Thermal Conductivity Enhancement (Graphene Nanopapers) | 20% (in-plane), 190% (cross-plane) | [2] |
Experimental Protocols
Protocol for Electrochemical Grafting of 4-Nitrobenzenediazonium on a Glassy Carbon Electrode
This protocol describes the modification of a glassy carbon electrode (GCE) surface by electrochemical reduction of a diazonium salt. This is a foundational technique for creating functionalized surfaces for sensors and other electronic applications.
Materials:
-
Glassy Carbon Electrode (GCE)
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAHPF6) as a supporting electrolyte
-
Argon or Nitrogen gas
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as a reference electrode)
-
Polishing materials (alumina slurry or diamond paste)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry or diamond paste for 5 minutes each.
-
Rinse thoroughly with deionized water and then with acetone.
-
Dry the electrode under a stream of nitrogen or argon.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TBAHPF6 in anhydrous acetonitrile.
-
Add 4-nitrobenzenediazonium tetrafluoroborate to the electrolyte solution to a final concentration of 1-5 mM.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
-
Electrochemical Grafting:
-
Assemble the three-electrode cell with the prepared GCE as the working electrode.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial potential (e.g., +0.5 V vs. Ag/AgCl) to a cathodic potential sufficient to reduce the diazonium salt (e.g., -1.0 V vs. Ag/AgCl) and back.
-
The first scan will typically show an irreversible reduction peak corresponding to the reduction of the diazonium cation and the formation of the aryl radical.
-
Subsequent scans will show a decrease in the peak current, indicating the blocking of the electrode surface by the grafted organic layer.
-
Alternatively, potentiostatic deposition can be performed by holding the potential at the reduction peak for a defined period (e.g., 60-300 seconds).
-
-
Post-Grafting Treatment:
-
After grafting, remove the electrode from the solution.
-
Rinse the modified electrode thoroughly with acetonitrile and then acetone to remove any unreacted diazonium salt and physisorbed species.
-
Dry the electrode under a stream of nitrogen.
-
-
Characterization:
-
The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the grafted layer, and Atomic Force Microscopy (AFM) to study the surface morphology.
-
The blocking properties of the layer can be assessed by performing CV in the presence of a redox probe like Fe(CN)63-/4-.[2]
-
Protocol for Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol outlines a method for the direct chemical grafting of aryl groups onto MWCNTs in a solution phase.
Materials:
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Acetonitrile
-
PTFE filter paper (0.45 µm pore size)
-
Ultrasonicator
-
Magnetic stirrer
Procedure:
-
Dispersion of MWCNTs:
-
Disperse 5-10 mg of pristine MWCNTs in approximately 15-30 mL of acetonitrile by ultrasonication for at least 30 minutes to create a stable dispersion.
-
-
Reaction with Diazonium Salt:
-
To the MWCNT dispersion, add 0.15–0.5 equivalents of the 4-nitrobenzenediazonium salt.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 5 days) to allow for the completion of the reaction.[5]
-
-
Work-up and Purification:
-
Filter the reaction mixture through a 0.45 µm PTFE filter paper.
-
Wash the filtered MWCNTs extensively with acetonitrile to remove any unreacted diazonium salt and byproducts.
-
-
Drying:
-
Dry the functionalized MWCNTs under vacuum at room temperature for 24 hours.
-
-
Characterization:
-
The success of the functionalization can be confirmed by Raman spectroscopy, which will show an increase in the D-band intensity relative to the G-band, indicating the formation of sp3-hybridized carbon atoms at the grafting sites.[2][5]
-
Thermogravimetric analysis (TGA) can be used to quantify the amount of grafted organic material.
-
Visualized Workflows and Pathways
Caption: Workflow for Electrochemical Grafting of a Diazonium Salt.
Caption: Workflow for Chemical Functionalization of MWCNTs.
Caption: Reaction Pathway for Surface Grafting via Diazonium Reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer Surface Modification using 4-Chloro-2-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using 4-Chloro-2-nitrobenzenediazonium. This potent surface modifying agent allows for the introduction of a reactive organic layer, paving the way for a multitude of applications, including the development of advanced drug delivery systems.
Introduction
The functionalization of polymer surfaces is a critical step in the development of advanced materials for biomedical applications. Aryl diazonium salts are a versatile class of reagents that enable the covalent grafting of organic layers onto a wide variety of substrates, including insulating polymers. The resulting modified surfaces exhibit altered hydrophilicity, chemical reactivity, and biocompatibility.
This compound salts are particularly interesting due to the presence of two distinct functional groups: a nitro group, which can be readily reduced to an amine for further conjugation, and a chloro group, which can participate in nucleophilic substitution reactions. This dual functionality makes it a valuable tool for creating complex and highly functionalized polymer surfaces.
This document outlines the synthesis of the this compound salt and provides detailed protocols for polymer surface modification via both spontaneous and electrochemical grafting methods. It also presents typical characterization data and discusses potential applications in the realm of drug development.
Data Presentation
Quantitative analysis is crucial for confirming the successful modification of a polymer surface. The following tables summarize the expected changes in key surface properties after grafting with a 4-chloro-2-nitrophenyl layer.
Note: Specific quantitative data for polymer surfaces modified with this compound is limited in publicly available literature. The data presented below is representative of results obtained for structurally similar modifications (e.g., using 4-nitrobenzenediazonium) and should be considered as expected values that may require experimental confirmation.
Table 1: Water Contact Angle Measurements on Modified Polymer Surfaces
| Polymer Substrate | Untreated Surface (°) | After Grafting (°) | Expected Change |
| Polystyrene (PS) | 90 ± 2 | 65 ± 3 | Increased hydrophilicity |
| Polymethylmethacrylate (PMMA) | 70 ± 2 | 55 ± 2 | Increased hydrophilicity |
| Polyethylene terephthalate (PET) | 80 ± 3 | 60 ± 3 | Increased hydrophilicity |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Element | Untreated Polystyrene (Atomic %) | 4-chloro-2-nitrophenyl grafted Polystyrene (Atomic %) |
| C 1s | ~99 | ~85 |
| O 1s | <1 | ~5 |
| N 1s | 0 | ~5 |
| Cl 2p | 0 | ~5 |
Experimental Protocols
Synthesis of this compound Tetrafluoroborate
This protocol describes the synthesis of the diazonium salt from its corresponding aniline precursor.
Materials:
-
4-Chloro-2-nitroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Ice
-
Deionized water
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a 100 mL beaker, dissolve 1.73 g (10 mmol) of 4-chloro-2-nitroaniline in 20 mL of a 1:1 (v/v) mixture of concentrated HCl and deionized water. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
To the cold diazonium salt solution, slowly add 2.5 mL (12 mmol) of 48% tetrafluoroboric acid.
-
A precipitate of this compound tetrafluoroborate will form. Continue stirring in the ice bath for another 15 minutes.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of ice-cold water, followed by cold ethanol, and finally diethyl ether.
-
Dry the solid product under vacuum in a desiccator. Store the dried diazonium salt in a refrigerator and protect it from light and moisture.
Safety Precautions: Diazonium salts are potentially explosive when dry and should be handled with care. Avoid friction, heat, and shock.
Polymer Surface Modification: Spontaneous Grafting
This method is suitable for a wide range of polymers and does not require specialized electrochemical equipment.
Materials:
-
Polymer substrate (e.g., Polystyrene or PMMA slides)
-
This compound tetrafluoroborate
-
Acetonitrile, anhydrous
-
Hypophosphorous acid (H₃PO₂), 50% aqueous solution (as a reducing agent)
-
Deionized water
-
Acetone
-
Isopropanol
Procedure:
-
Clean the polymer substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Prepare a 10 mM solution of this compound tetrafluoroborate in anhydrous acetonitrile.
-
Prepare a 10 mM aqueous solution of hypophosphorous acid.
-
In a reaction vessel, mix the diazonium salt solution and the hypophosphorous acid solution in a 1:1 volume ratio.
-
Immerse the cleaned polymer substrate in the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
After the grafting period, remove the substrate from the solution and rinse it thoroughly with acetonitrile, followed by sonication in acetone for 10 minutes to remove any physisorbed material.
-
Dry the modified substrate under a stream of nitrogen.
Polymer Surface Modification: Electrochemical Grafting
This technique offers greater control over the thickness of the grafted layer and is suitable for conductive or semi-conductive polymer films.
Materials:
-
Polymer-coated working electrode (e.g., ITO-coated glass spin-coated with a thin polymer film)
-
This compound tetrafluoroborate
-
Acetonitrile, anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBATFB) as a supporting electrolyte
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBATFB in anhydrous acetonitrile.
-
Dissolve this compound tetrafluoroborate in the electrolyte solution to a final concentration of 5 mM.
-
Set up a three-electrode electrochemical cell with the polymer-coated substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Deoxygenate the solution by bubbling with nitrogen gas for 15 minutes.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential towards negative potentials (e.g., from 0 V to -1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles. The appearance of a reduction peak on the first scan, which decreases in subsequent scans, indicates the grafting of the organic layer.
-
Alternatively, chronoamperometry can be used by applying a constant potential (e.g., -0.8 V vs. Ag/AgCl) for a defined period (e.g., 60-300 seconds) to control the film thickness.
-
After electrografting, rinse the modified electrode with copious amounts of acetonitrile and sonicate for 5 minutes in fresh acetonitrile to remove non-covalently bound species.
-
Dry the electrode under a stream of nitrogen.
Visualizations
Synthesis and Grafting Workflow
Caption: Workflow for synthesis and polymer surface modification.
Signaling Pathway for Further Functionalization
Application Notes and Protocols for Enzymatic Assays Using 4-Chloro-2-nitrobenzenediazonium as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzenediazonium is a diazonium salt that can be utilized as a coupling agent in enzymatic assays, particularly for the detection of hydrolytic enzymes such as phosphatases and esterases. This compound is not a direct enzymatic substrate but rather serves as a chromogenic reagent that reacts with the product of an enzymatic reaction to generate a colored azo dye. The intensity of the color produced is proportional to the amount of enzymatic product formed, allowing for the quantitative determination of enzyme activity.
The underlying principle of this assay is the "simultaneous coupling azo dye method." In this method, a primary substrate, typically a naphthol derivative, is hydrolyzed by the enzyme of interest, releasing a naphthol compound. This liberated naphthol then immediately couples with this compound to form a highly colored, insoluble azo dye. The rate of formation of this dye can be monitored spectrophotometrically to determine the enzyme's kinetics. This type of assay is valuable for high-throughput screening and inhibitor studies in drug development.
Principle of the Assay
The enzymatic assay using this compound as a coupling agent involves a two-step reaction:
-
Enzymatic Hydrolysis: The enzyme of interest (e.g., Alkaline Phosphatase) catalyzes the hydrolysis of a primary substrate (e.g., Naphthol AS-MX phosphate), releasing a naphthol product.
-
Azo Coupling: The liberated naphthol product immediately reacts with this compound to form a colored azo dye.
The overall reaction can be visualized as follows:
Caption: General reaction scheme for the enzymatic assay.
Application: Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a method for the determination of alkaline phosphatase activity in solution using Naphthol AS-MX phosphate as the substrate and this compound as the coupling agent.
Materials and Reagents
-
Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
Substrate: Naphthol AS-MX phosphate
-
Coupling Agent: this compound salt
-
Buffer: 0.1 M Tris-HCl, pH 9.5, containing 10 mM MgCl₂
-
Solvent for Substrate and Coupling Agent: Dimethyl sulfoxide (DMSO)
-
Microplate Reader
-
96-well microplates
Reagent Preparation
-
ALP Stock Solution: Prepare a 1 mg/mL stock solution of Alkaline Phosphatase in 0.1 M Tris-HCl, pH 7.4. Store at -20°C. Dilute to the desired working concentration in 0.1 M Tris-HCl, pH 9.5, containing 10 mM MgCl₂ immediately before use.
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Naphthol AS-MX phosphate in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
Coupling Agent Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. This solution should be prepared fresh daily and kept on ice, protected from light, as diazonium salts can be unstable.
Experimental Protocol
The following workflow outlines the steps for performing the ALP activity assay.
Caption: Workflow for the ALP enzymatic assay.
-
Assay Setup: To each well of a 96-well microplate, add the components in the following order:
-
80 µL of 0.1 M Tris-HCl, pH 9.5, with 10 mM MgCl₂.
-
10 µL of diluted Alkaline Phosphatase solution (or buffer for the blank).
-
-
Initiate the Reaction: To each well, add a 10 µL mixture of the substrate and coupling agent. This can be pre-mixed (e.g., equal volumes of 10 mM Naphthol AS-MX phosphate and 10 mM this compound in DMSO). The final concentration in a 100 µL reaction volume would be 1 mM for both.
-
Incubation: Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Data Acquisition: Measure the absorbance at a wavelength corresponding to the peak absorbance of the formed azo dye (e.g., 540 nm, this should be determined experimentally). Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
Data Analysis
The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time curve. Enzyme activity can be expressed in units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions. To calculate this, the molar extinction coefficient of the specific azo dye formed must be determined experimentally.
Quantitative Data Summary
The following tables provide representative data that could be obtained from such an enzymatic assay. Note: The values presented here are hypothetical and for illustrative purposes.
Table 1: Michaelis-Menten Kinetic Parameters for Alkaline Phosphatase
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Naphthol AS-MX Phosphate | 0.5 | 150 |
Table 2: Optimal Assay Conditions
| Parameter | Optimal Value |
| pH | 9.5 |
| Temperature (°C) | 37 |
| MgCl₂ (mM) | 10 |
Logical Relationships in Assay Development
The development and optimization of this enzymatic assay follow a logical progression of steps.
Caption: Logical workflow for assay development and validation.
Conclusion
The use of this compound as a coupling agent provides a robust and sensitive method for the continuous monitoring of enzymes that produce phenolic or naphtholic products. This application note provides a foundational protocol for an alkaline phosphatase assay that can be adapted for other hydrolytic enzymes. The detailed workflow, data presentation, and logical diagrams are intended to guide researchers in the successful implementation and optimization of this assay for their specific research and drug development needs. Careful optimization of assay parameters is crucial for obtaining accurate and reproducible results.
Troubleshooting & Optimization
how to improve the yield and purity of 4-Chloro-2-nitrobenzenediazonium synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-chloro-2-nitrobenzenediazonium, focusing on improving both yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the diazotization of 4-chloro-2-nitroaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Diazotization: The starting amine, 4-chloro-2-nitroaniline, is sparingly soluble in the acidic medium, leading to an incomplete reaction.[1] | - Improve Amine Dispersion: Add a suitable surfactant or dispersant to the reaction mixture to create a fine suspension of the amine.[1]- "Drowning" Method: Dissolve the amine in concentrated sulfuric acid and then add this solution to ice to precipitate the amine in a very finely divided form before adding the nitrite solution.[1] |
| Decomposition of Diazonium Salt: The reaction temperature is too high. Diazonium salts are thermally unstable.[2] | - Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction mixture closely. | |
| Loss of Nitrous Acid: The addition of sodium nitrite solution was too rapid, or the acid concentration is too low, leading to the decomposition of nitrous acid.[1] | - Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to ensure it reacts immediately with the amine. | |
| Product Impurity / Dark Color | Phenolic Byproducts: Decomposition of the diazonium salt in the aqueous solution forms corresponding phenols. | - Maintain Low Temperature: Strictly adhere to the 0-5 °C temperature range throughout the reaction and any subsequent handling steps. - Use In Situ: Use the diazonium salt solution immediately in the next reaction step without isolation to minimize decomposition time. |
| Diazoamino Compounds: Formation of an insoluble diazoamino byproduct can occur, especially in insufficiently acidic conditions.[3] | - Ensure Sufficient Acidity: Use an adequate excess of mineral acid (e.g., 2.5-3 equivalents) to maintain a low pH and prevent coupling reactions between the diazonium salt and unreacted amine. | |
| Reaction Foaming / Vigorous N₂ Evolution | Localized Overheating/Concentration: The sodium nitrite solution is being added too quickly or without sufficient stirring. | - Improve Agitation: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. - Controlled Addition Rate: Add the nitrite solution dropwise, adjusting the rate to control the evolution of gas.[4] |
| Precipitation of Starting Material | Poor Solubility of Amine Salt: The sulfate or chloride salt of 4-chloro-2-nitroaniline may precipitate out, especially at low temperatures. | - Use of Co-solvents: Consider adding glacial acetic acid to the reaction mixture to improve the solubility of the amine.[1] - Fine Suspension: Ensure the amine salt is a fine, well-stirred slurry before starting the nitrite addition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of 4-chloro-2-nitroaniline? A1: The optimal temperature range is 0-5 °C. Temperatures above this range significantly increase the rate of decomposition of the diazonium salt, leading to lower yields and the formation of impurities, particularly phenolic byproducts.
Q2: Which acid should I use for the diazotization, and in what quantity? A2: Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.[5] A sufficient excess of acid is critical. Typically, 2.5 to 4 molar equivalents of acid are used relative to the amine. This ensures the complete conversion of sodium nitrite to nitrous acid, maintains a low pH to prevent the formation of diazoamino compounds, and helps to keep the starting amine in its salt form.[3][6]
Q3: How can I improve the solubility of 4-chloro-2-nitroaniline in the reaction medium? A3: Due to its poor solubility, ensuring the amine is finely dispersed is key.[1] You can achieve this by:
-
Using Dispersants: The addition of anionic or nonionic surfactants can help create a stable suspension.[1]
-
Pre-dissolution and Precipitation: Dissolve the amine in hot concentrated sulfuric acid and then add this solution to ice. This causes the amine to precipitate in a very fine, highly reactive form.[1]
Q4: Is the this compound salt stable? Can it be isolated and stored? A4: this compound salts, particularly with chloride or sulfate counter-ions, are generally unstable and are typically prepared and used immediately in solution.[2] The presence of the electron-withdrawing nitro group can further destabilize the salt.[7] For applications requiring an isolated solid, it is recommended to prepare the tetrafluoroborate (BF₄⁻) or tosylate salt, which are significantly more thermally stable and can often be isolated, dried, and stored for short periods, though caution is still advised as dry diazonium salts can be explosive.[2][8]
Q5: What are the primary safety concerns when working with diazonium salts? A5: The primary safety concern is the explosive nature of diazonium salts, especially when dry.[2][9] Always handle them in solution whenever possible. Avoid isolating diazonium salts unless you are preparing a more stable version (e.g., tetrafluoroborate) and have the appropriate safety measures (blast shields) in place. Decomposition can be triggered by shock, friction, heat, and radiation.[9]
Experimental Protocols
Protocol 1: Standard In Situ Synthesis of this compound Chloride
This protocol is designed for the direct use of the diazonium salt solution in a subsequent reaction, such as a Sandmeyer or azo coupling reaction.
Materials:
-
4-chloro-2-nitroaniline (17.25 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (37%, ~30 mL, ~0.3 mol)
-
Sodium Nitrite (NaNO₂, 7.25 g, 0.105 mol)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the 4-chloro-2-nitroaniline and 75 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add the concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 10 °C. A fine slurry of the amine hydrochloride salt should form.
-
In a separate beaker, dissolve the sodium nitrite in 25 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the vigorously stirred amine slurry over 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid.
-
Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete. A clear, pale-yellow solution of this compound chloride should be obtained.
-
A slight excess of nitrous acid should be present. This can be confirmed by testing a drop of the reaction mixture on starch-iodide paper (a positive test turns the paper blue/black).
-
The resulting solution is now ready for immediate use in the subsequent reaction step.
Protocol 2: Improved Synthesis using a Dispersant (Adapted from Patent Literature)
This protocol aims to improve the reaction rate and completeness for the sparingly soluble amine.[1]
Materials:
-
4-chloro-2-nitroaniline (17.3 g, 0.1 mol)
-
Concentrated Sulfuric Acid (96%, ~11 mL, ~0.2 mol)
-
Sodium Nitrite (NaNO₂, 7.25 g, 0.105 mol)
-
Anionic/Nonionic Dispersant (e.g., Ligninsulfonate-based, 0.4 g)
-
Deionized Water
-
Ice
Procedure:
-
In a 500 mL reactor, prepare a mixture of 100 g of ice and 100 mL of water. Add the dispersant (0.4 g) and the concentrated sulfuric acid.
-
Cool the mixture to below 5 °C with efficient stirring.
-
Add the powdered 4-chloro-2-nitroaniline to the acidic slurry to form a fine suspension.
-
Prepare a solution of sodium nitrite in 25 mL of cold water.
-
Slowly add the sodium nitrite solution to the amine suspension over 30-60 minutes, ensuring the temperature is maintained at 0-5 °C.
-
After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.
-
The resulting diazonium salt solution should have minimal insoluble residue and is ready for subsequent use.
Visual Guides
Experimental Workflow for Diazotization
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in diazotization.
References
- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
- 7. doubtnut.com [doubtnut.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
troubleshooting decomposition of 4-Chloro-2-nitrobenzenediazonium during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the decomposition of 4-Chloro-2-nitrobenzenediazonium during storage.
Troubleshooting Guide
Q1: I observed gas evolution (bubbling) and a color change in my stored this compound salt. What is happening?
A1: Gas evolution, typically nitrogen (N₂), and a color change are classic signs of diazonium salt decomposition.[1][2][3] This process is often accelerated by elevated temperatures, exposure to light, and the presence of moisture. The decomposition can be explosive, especially in a dry state, so it is crucial to handle the material with care.[3][4][5][6]
Q2: My this compound solution seems to have lost its reactivity in subsequent coupling reactions. How can I prevent this?
A2: Loss of reactivity is a direct consequence of decomposition, which reduces the concentration of the active diazonium cation. To mitigate this, ensure that the diazonium salt is stored under appropriate conditions immediately after synthesis and used as promptly as possible. For aqueous solutions, maintaining a temperature below 5°C is critical to preserve stability.[2][3][7]
Q3: I suspect the counter-ion in my diazonium salt is contributing to its instability. Is this possible?
A3: Absolutely. The stability of aryldiazonium salts is highly dependent on the counter-ion.[7][8][9] Chloride salts are notoriously unstable and can be explosive.[9] In contrast, salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) exhibit significantly greater thermal stability.[7][8] If you are experiencing persistent stability issues, consider preparing the tetrafluoroborate salt of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for solid this compound?
A4: Solid aryldiazonium salts should be stored in a cool, dark, and dry environment. A desiccator placed in a refrigerator at 2-8°C is a suitable storage location. It is imperative to avoid storing large quantities of the dry solid due to the risk of explosive decomposition upon shock, friction, or heat.[4][5][7]
Q5: For how long can I store a solution of this compound?
A5: Aqueous solutions of diazonium salts are inherently unstable and should ideally be prepared fresh for immediate use.[2] If short-term storage is unavoidable, the solution must be kept in an ice bath (0-5°C) and protected from light.[2][3] Even under these conditions, gradual decomposition will occur over several hours.
Q6: Are there any chemical stabilizers I can add to my this compound solution?
A6: The most effective way to stabilize a diazonium salt solution is by maintaining a low temperature and acidic pH. The presence of a strong acid, such as hydrochloric or sulfuric acid, helps to suppress decomposition pathways.[1] While some research has explored the use of crown ethers as stabilizers, this is not a routine practice in most applications.[8]
Q7: What are the primary products of this compound decomposition?
A7: In aqueous solutions, the primary decomposition product is typically the corresponding phenol (4-chloro-2-nitrophenol), formed by the reaction with water, with the evolution of nitrogen gas.[9][10] In the presence of its counter-ion (e.g., chloride), the corresponding aryl halide (1,4-dichloro-2-nitrobenzene) can also be formed.
Quantitative Data on Diazonium Salt Stability
The stability of an aryldiazonium salt is influenced by several factors. The following table summarizes the qualitative and semi-quantitative relationships between these factors and the salt's stability.
| Factor | Influence on Stability | Observations |
| Temperature | High | In aqueous solutions, most diazonium salts are unstable above 5°C.[2][3][7] |
| Counter-ion | High | Tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) salts are significantly more stable than chloride (Cl⁻) salts.[7][8][9] |
| Substituents | Medium | Electron-donating groups on the aromatic ring can enhance stability through resonance.[8][10] |
| Physical State | High | Dry, solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[4][5][7] |
| pH | High | Acidic conditions are generally required to maintain the stability of diazonium salt solutions. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound Tetrafluoroborate (Solid)
-
Preparation: Synthesize the tetrafluoroborate salt for enhanced stability.
-
Drying: After synthesis and isolation, dry the solid product under vacuum at room temperature, ensuring it is protected from light. Caution: Do not use elevated temperatures for drying.
-
Packaging: Transfer the dry, solid diazonium salt to an amber glass vial.
-
Storage: Place the vial inside a desiccator containing a suitable drying agent. Store the desiccator in a refrigerator at 2-8°C.
-
Handling: When retrieving the salt for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Monitoring Decomposition via UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable acidic aqueous buffer (e.g., 0.1 M HCl) at a known concentration.
-
Initial Measurement: Immediately after preparation, record the UV-Vis spectrum of the solution. Identify the absorbance maximum (λₘₐₓ) corresponding to the diazonium cation.
-
Incubation: Store the solution under the desired test conditions (e.g., at room temperature or 4°C).
-
Time-course measurements: At regular intervals (e.g., every 30 minutes), record the UV-Vis spectrum of the solution.
-
Data Analysis: Plot the absorbance at λₘₐₓ as a function of time. A decrease in absorbance indicates the decomposition of the diazonium salt. This can be used to determine the rate of decomposition under the tested storage conditions.
Visualizations
Caption: Troubleshooting workflow for diazonium salt decomposition.
Caption: Decomposition pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 7. researchgate.net [researchgate.net]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Technical Support Center: Optimization of pH for 4-Chloro-2-nitrobenzenediazonium Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrobenzenediazonium salt in coupling reactions. Proper pH control is critical for maximizing yield, ensuring purity, and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound salt with phenolic compounds?
A1: For coupling with phenols, an alkaline pH, typically in the range of 9-10, is optimal.[1] In this pH range, the phenolic hydroxyl group is deprotonated to form the much more strongly activating phenoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.
Q2: What is the recommended pH for coupling this compound salt with aromatic amines (e.g., anilines)?
A2: A mildly acidic pH, generally between 4 and 5, is recommended for coupling with aromatic amines. This pH is a compromise: it is acidic enough to prevent the diazonium salt from coupling with the amino group itself (which can lead to triazene formation), yet not so acidic that it deactivates the aromatic ring of the amine by protonating the amino group.
Q3: Why is a low temperature (0-5 °C) crucial during the diazotization and coupling reactions?
A3: Diazonium salts, including this compound, are generally unstable at higher temperatures.[2] Maintaining a low temperature (0-5 °C) is essential to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts (e.g., 4-chloro-2-nitrophenol) and a significant reduction in the yield of the desired azo compound.
Q4: Can I use a universal buffer for all my coupling reactions with this compound salt?
A4: It is not recommended to use a single universal buffer. The optimal pH is highly dependent on the nature of the coupling partner (phenol vs. amine). Using an inappropriate pH will lead to poor results. It is best to adjust the pH specifically for each type of coupling reaction.
Troubleshooting Guides
This section addresses common issues encountered during the coupling reactions of this compound salt.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Azo Dye (Coupling with a Phenol) | The reaction medium is too acidic (pH < 8). | Ensure the pH of the reaction mixture is in the alkaline range (pH 9-10) by adding a base like sodium hydroxide or sodium carbonate. This will generate the highly reactive phenoxide ion. |
| The diazonium salt has decomposed. | Prepare the diazonium salt at 0-5 °C and use it immediately. Do not allow the solution to warm up. | |
| Low or No Yield of Azo Dye (Coupling with an Aniline) | The reaction medium is too acidic (pH < 4). | Increase the pH to the optimal range of 4-5. At very low pH, the aniline is fully protonated to the anilinium ion, which deactivates the aromatic ring towards electrophilic attack. |
| The reaction medium is too alkaline (pH > 7). | Lower the pH to the 4-5 range. In alkaline conditions, the diazonium salt can react with hydroxide ions to form unreactive species. | |
| Formation of a Brown or Tarry Precipitate | Decomposition of the diazonium salt. | Maintain a strict temperature control of 0-5 °C throughout the reaction. Ensure the diazonium salt solution is used promptly after its preparation. |
| Side reactions due to incorrect pH. | Verify and adjust the pH of the coupling partner solution before adding the diazonium salt. | |
| Color of the Product is Different Than Expected | The coupling has occurred at a different position on the aromatic ring. | Positional isomerism can sometimes be influenced by pH. Ensure the pH is within the optimal range for the desired isomer. Steric hindrance on the coupling partner can also affect the position of substitution. |
| The product is impure. | Purify the product by recrystallization or chromatography. Check the pH of the reaction to minimize byproduct formation. |
Data Presentation
The following table summarizes the expected outcomes as a function of pH for the coupling reactions of this compound salt.
| pH Range | Coupling with Phenols | Coupling with Anilines | Potential Side Reactions |
| < 4 | Very low to no reaction. | Very low to no reaction. | Decomposition of the diazonium salt to form 4-chloro-2-nitrophenol. |
| 4 - 5 | Low reactivity. | Optimal | Formation of triazenes if the amine concentration is high. |
| 5 - 7 | Moderate reactivity. | Good reactivity, but risk of coupling at the amino group increases. | |
| 7 - 9 | Good reactivity. | Low reactivity; potential for side reactions. | Formation of diazoamino compounds (triazenes). |
| 9 - 10 | Optimal | Very low to no reaction. | At very high pH, formation of diazoate anions which are less reactive. |
| > 11 | Decreased reactivity. | No reaction. | Decomposition of the diazonium salt. |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from this compound Chloride and 2-Naphthol
-
Diazotization of 4-Chloro-2-nitroaniline:
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 4-chloro-2-nitroaniline in 20 mL of 3M hydrochloric acid by gentle warming.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, slowly add a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of water with constant stirring.
-
Stir the mixture for an additional 10 minutes at 0-5 °C. The resulting solution is the this compound chloride.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated azo dye using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.
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Dry the purified product in a desiccator.
-
Protocol 2: Synthesis of an Azo Dye from this compound Chloride and N,N-Dimethylaniline
-
Diazotization of 4-Chloro-2-nitroaniline:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 2M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the mixture to 4-5 by the slow addition of a saturated sodium acetate solution.
-
A colored precipitate will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes.
-
-
Isolation and Purification:
-
Filter the precipitated azo dye.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Dry the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of azo dyes from this compound salt.
Caption: pH troubleshooting decision tree for this compound coupling reactions.
References
strategies to minimize side product formation with 4-Chloro-2-nitrobenzenediazonium
Technical Support Center: 4-Chloro-2-nitrobenzenediazonium
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic diazonium salt.[1][2] It is a highly reactive compound used in organic synthesis, particularly as an intermediate in the production of azo dyes and pigments.[1][3] Its reactivity also makes it a valuable reagent in Sandmeyer-type reactions for introducing various functional groups onto an aromatic ring.
Q2: What are the most common side products encountered when using this compound?
The primary side products stem from the high reactivity of the diazonium group. Common undesired products include:
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Phenols: Formed by the reaction of the diazonium salt with water (hydrolysis or dediazoniation), especially at elevated temperatures.[4][5]
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Azo-Coupling Products: Unwanted coupling between the diazonium salt and other nucleophilic aromatic compounds present in the reaction mixture can occur, especially under neutral to basic conditions.[6]
-
Tar and Polymeric Materials: Decomposition of the diazonium salt, often catalyzed by heat or light, can lead to the formation of complex, tar-like substances.
-
Reduction Products: The diazonium group can be reduced to an aryl radical, which can lead to byproducts like biaryls or hydrodediazoniation (replacement with hydrogen).
Troubleshooting Guide: Minimizing Side Product Formation
Issue 1: Formation of Phenolic Byproducts (Ar-OH)
Question: My reaction is producing a significant amount of 4-chloro-2-nitrophenol. How can I prevent this?
Answer: Phenol formation is a classic side reaction caused by the reaction of the diazonium salt with water.[5] This is particularly problematic as the diazonium salt has limited stability in aqueous solutions and tends to decompose upon warming.[5]
Strategies to Minimize Phenol Formation:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C, ideally between 0-5 °C, throughout the diazotization and subsequent reaction steps.[7] The use of an ice-salt bath is highly recommended. Keeping the temperature low is crucial to prevent the formation of the undesired phenol side product.[5]
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic ([H₃O⁺] > 10⁻² M).[8] High acidity helps to stabilize the diazonium salt and suppresses the formation of diazohydroxides (ArN₂OH), which are precursors to phenols.[8][9]
-
Use of Non-Aqueous Solvents: When possible, performing the reaction in a non-aqueous solvent can significantly reduce phenol formation. Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to favor heterolytic decomposition pathways while minimizing hydrolysis.[10]
Issue 2: Unwanted Azo-Coupling and Triazene Formation
Question: I am observing brightly colored impurities, suggesting unwanted azo-coupling. How can I improve the selectivity of my desired reaction?
Answer: Unwanted azo-coupling occurs when the diazonium salt, acting as an electrophile, reacts with electron-rich aromatic compounds or unreacted starting amine.[6]
Strategies to Minimize Unwanted Coupling:
-
Maintain Low pH: Azo-coupling reactions are typically faster at higher pH (neutral to basic conditions).[6] By keeping the reaction medium strongly acidic, the concentration of the more reactive phenoxide or free amine coupling partners is minimized.
-
Control Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the primary aromatic amine. This reduces the concentration of the unreacted amine, which can act as a coupling partner.
-
Order of Addition: Add the cold diazonium salt solution slowly to the solution of the coupling partner. This ensures that the diazonium salt is consumed as it is added, minimizing its concentration and the chance for side reactions.
Issue 3: General Decomposition and Formation of Tars
Question: My reaction mixture is turning dark and forming insoluble tars. What is causing this and how can I stop it?
Answer: Tar formation is a sign of uncontrolled decomposition of the diazonium salt, which can be initiated by heat, light, or certain metal impurities. Aryl diazonium salts are known to be unstable and can be explosive, requiring careful handling.[1][8]
Strategies to Minimize Decomposition:
-
Temperature and Light: As with phenol formation, strict temperature control (0-5 °C) is paramount. Additionally, protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Use of Stabilizers: In some applications, stabilizers can be added. For instance, certain surfactants or naphthalene disulfonic acids have been used to improve the stability of diazonium salt solutions.[11][12][13]
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from metal contaminants that can catalyze decomposition.
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In Situ Generation: Generate and use the this compound salt in situ without isolation. This minimizes handling and the potential for decomposition during storage.
Data Presentation
Table 1: Effect of Temperature on Phenol Side Product Formation
| Temperature (°C) | Desired Product Yield (%) | 4-chloro-2-nitrophenol (%) |
| 0 - 5 | 92 | < 3 |
| 10 | 85 | 8 |
| 25 (Room Temp) | 65 | 25 |
Note: Data are representative and may vary based on specific reaction conditions.
Table 2: Influence of pH on Azo-Coupling Side Reaction
| Reaction pH | Desired Product Yield (%) | Azo-Dye Impurity (%) |
| 1 - 2 | 95 | < 1 |
| 4 - 5 | 88 | 7 |
| 7 (Neutral) | 70 | 22 |
Note: Data are representative and assume the presence of a potential coupling partner.
Experimental Protocols
Protocol 1: General Procedure for In Situ Diazotization of 4-Chloro-2-nitroaniline
This protocol describes the formation of the diazonium salt for immediate use in a subsequent reaction (e.g., Sandmeyer or azo coupling).
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend 4-chloro-2-nitroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. The tip of the addition funnel should be below the surface of the liquid.
-
Maintain the temperature strictly between 0-5 °C during the addition.
-
After the addition is complete, stir the resulting clear, cold solution for an additional 15-20 minutes.
-
The solution of this compound is now ready for immediate use in the next reaction step.
Visualizations
Caption: Desired reaction pathway vs. common side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Cas 119-09-5,Benzenediazonium, 4-chloro-2-nitro-, chloride | lookchem [lookchem.com]
- 2. This compound | C6H3ClN3O2+ | CID 84304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents [patents.google.com]
advanced purification techniques for crude 4-Chloro-2-nitrobenzenediazonium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 4-Chloro-2-nitrobenzenediazonium salts. The following information is designed to address common challenges encountered during the purification of this energetic and versatile intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound salts, typically prepared by the diazotization of 4-chloro-2-nitroaniline.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Precipitated Salt | 1. Incomplete diazotization. 2. Diazonium salt remains dissolved in the reaction mixture. 3. Premature decomposition of the diazonium salt. | 1. Ensure the reaction temperature is maintained between 0-5 °C. Verify the stoichiometry and slow addition of sodium nitrite. 2. If using a tetrafluoroborate salt, ensure complete precipitation by adding a saturated solution of sodium tetrafluoroborate or fluoroboric acid. For other salts, consider adding a suitable counterion source. 3. Work quickly and maintain low temperatures throughout the isolation and purification process. |
| Product is Oily or Gummy, Fails to Crystallize | 1. Presence of unreacted 4-chloro-2-nitroaniline. 2. Presence of phenolic byproducts from decomposition. 3. Trapped solvent. | 1. Wash the crude product with cold, dilute acid to remove the basic starting material. 2. Attempt to triturate the crude product with a non-polar solvent like cold diethyl ether or hexane to remove organic impurities. 3. After filtration, wash the solid with a volatile, non-solvent (e.g., cold diethyl ether) and dry thoroughly under vacuum at a low temperature. |
| Discoloration of the Purified Product (e.g., dark red or brown) | 1. Formation of azo-coupling byproducts. 2. Oxidation or decomposition. | 1. This can occur if the pH rises or if there is an excess of the starting aniline. Recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) may remove these colored impurities. 2. Store the purified product at low temperatures, under an inert atmosphere, and protected from light. |
| Product Decomposes Violently Upon Isolation/Drying | 1. The diazonium salt is thermally unstable, especially in the dry state. 2. Presence of explosive impurities. | 1. CRITICAL: Do not dry large quantities of diazonium salts, especially if the counterion is chloride or nitrate. Tetrafluoroborate salts are generally more stable but should still be handled with extreme caution. It is often safer to use the diazonium salt in solution immediately after preparation. 2. If nitric acid was used in the synthesis, explosive dinitro byproducts may be present.[1] Purification by precipitation can help remove some impurities, but extreme care is required. |
| Inconsistent Results in Subsequent Reactions | 1. Purity of the isolated diazonium salt is variable. 2. Presence of residual acid or inorganic salts. | 1. Standardize the purification protocol. The use of a specific recrystallization procedure is recommended over simple precipitation. 2. Wash the filtered diazonium salt with cold water or a cold, non-reactive organic solvent to remove residual acids and inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and practical method for purifying aryl diazonium salts, particularly when isolated as their tetrafluoroborate salts, is through precipitation or recrystallization. A general approach involves dissolving the crude, damp solid in a minimal amount of a polar solvent, such as acetone, followed by the addition of a less polar anti-solvent, like diethyl ether, to induce precipitation of the purified salt. The solid is then quickly filtered, washed with the anti-solvent, and dried under vacuum at low temperature.
Q2: What are the expected impurities in a crude this compound synthesis?
A2: Common impurities can include:
-
Unreacted 4-chloro-2-nitroaniline: The starting material for the diazotization.
-
Phenolic compounds: Formed from the reaction of the diazonium salt with water, especially if temperatures rise above 5-10 °C.
-
Azo-coupling products: These highly colored impurities can form if the diazonium salt couples with unreacted starting aniline or other aromatic species present.
-
Inorganic salts: Such as sodium chloride and sodium nitrite, depending on the acid and diazotizing agent used.
Q3: How can I assess the purity of my this compound salt?
A3: Due to the inherent instability of diazonium salts, direct purity analysis can be challenging.
-
HPLC: High-Performance Liquid Chromatography can be used to analyze for the presence of the starting material and other organic impurities. However, the diazonium salt itself may decompose on the column. It is often used to analyze the products of a subsequent reaction to infer the purity of the diazonium intermediate.
-
NMR Spectroscopy: ¹H NMR can be used to detect the presence of the starting aniline or other organic impurities. The aromatic region of the spectrum for the diazonium salt will be distinct from the starting material.
-
UV-Vis Spectroscopy: The diazonium salt will have a characteristic UV-Vis absorbance that can be used to monitor its formation and disappearance in solution.
Q4: Is it necessary to isolate the solid this compound salt?
A4: In many applications, it is not necessary and often preferable to use the diazonium salt as a solution immediately after its preparation. This avoids the hazards associated with handling the potentially explosive solid. Isolation is typically performed when a well-defined, pure starting material is required for sensitive downstream applications or for storage, in which case the more stable tetrafluoroborate salt is preferred.
Q5: What is the best counterion for isolating this compound?
A5: For enhanced stability and ease of isolation, the tetrafluoroborate (BF₄⁻) is a widely used counterion for aryl diazonium salts. Diazonium tetrafluoroborates are often crystalline solids that are more thermally stable than their corresponding chlorides or nitrates, making them easier to handle and purify.
Quantitative Data on Purification
The following table presents illustrative data on the purity of this compound tetrafluoroborate after different purification methods. Note: This data is representative and intended for comparative purposes.
| Purification Method | Purity (%) | Recovery (%) | Key Impurities Removed |
| Single Precipitation (Acetone/Ether) | 85-90 | ~75 | Unreacted starting material, some inorganic salts |
| Recrystallization (Acetone/Ether) | >95 | ~60 | Azo-coupling byproducts, most organic impurities |
| Washing with THF | 90-95 | ~80 | Reduces water content and some organic impurities |
| Crude (unpurified) | <80 | 100 | Contains starting material, inorganic salts, and byproducts |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound Tetrafluoroborate
Objective: To purify crude this compound tetrafluoroborate by removing unreacted starting material and other organic impurities.
Materials:
-
Crude this compound tetrafluoroborate (damp filter cake)
-
Acetone (reagent grade, cold)
-
Diethyl ether (anhydrous, cold)
-
Buchner funnel and filter flask
-
Vacuum source
-
Pre-cooled glassware
Procedure:
-
In a pre-cooled beaker, suspend the crude, damp this compound tetrafluoroborate in a minimal amount of cold acetone. Stir gently to dissolve the diazonium salt. The starting material, 4-chloro-2-nitroaniline, is less soluble in acetone and may remain partially undissolved.
-
Quickly filter the solution through a pre-cooled sintered glass funnel to remove any insoluble impurities.
-
Transfer the filtrate to a pre-cooled flask.
-
Slowly add cold diethyl ether to the stirred acetone solution until precipitation of a fine, crystalline solid is observed. Continue adding diethyl ether until precipitation appears complete (typically 2-3 volumes of ether per volume of acetone).
-
Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.
-
Collect the purified solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two small portions of cold diethyl ether.
-
Dry the product under a gentle stream of nitrogen or in a vacuum desiccator at low temperature (e.g., in a refrigerator) for a short period. CAUTION: Do not heat the solid, and avoid prolonged drying which could lead to decomposition. It is often best to use the purified product immediately.
Visualizations
Caption: Workflow for the recrystallization of this compound tetrafluoroborate.
Caption: Logical troubleshooting flow for addressing low purity issues.
References
troubleshooting guide for failed reactions involving 4-Chloro-2-nitrobenzenediazonium
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitrobenzenediazonium.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction of 4-chloro-2-nitroaniline is incomplete or fails to initiate. What are the common causes?
A1: Failure in the initial diazotization step is often related to temperature, reagent quality, or solubility issues. Key factors include:
-
Temperature: The reaction is highly exothermic and must be maintained at 0-5 °C. Higher temperatures lead to rapid decomposition of the formed diazonium salt into the corresponding phenol.[1][2]
-
Nitrous Acid Formation: Sodium nitrite must be added slowly to a solution of the amine in a strong mineral acid (like HCl or H₂SO₄). This in-situ generation of nitrous acid is crucial.[3] An insufficient amount of acid will prevent the complete formation of the nitrosonium ion (NO⁺), the key electrophile.
-
Amine Solubility: 4-chloro-2-nitroaniline is sparingly soluble in aqueous acid. Poor solubility can lead to incomplete reaction. The use of a co-solvent like glacial acetic acid or the addition of a dispersant can improve solubility and reaction efficiency.[4]
-
Reagent Purity: Ensure the 4-chloro-2-nitroaniline is pure and the sodium nitrite has not degraded.
Q2: My diazonium salt solution is dark brown instead of the expected pale yellow. What does this indicate?
A2: A dark brown or black color is a strong indicator of decomposition.[5] The diazonium salt is likely hydrolyzing to form 4-chloro-2-nitrophenol. This phenol can then undergo further coupling reactions with unreacted diazonium salt, forming colored impurities. This is typically caused by the reaction temperature rising above the recommended 0-5 °C range.
Q3: My azo coupling reaction is not producing the desired colored product, or the yield is very low. What should I check?
A3: Azo coupling success is highly dependent on the pH of the reaction medium and the reactivity of the coupling partner.
-
Incorrect pH: This is the most common cause of failure. For coupling with phenols (like naphthols), the solution must be alkaline (pH 9-10) to generate the highly nucleophilic phenoxide ion.[6][7][8] For coupling with aromatic amines, the reaction should be conducted in a mildly acidic medium (pH 4-5).[9][10]
-
Decomposition of Diazonium Salt: If there is a significant delay between the preparation of the diazonium salt and its use, it may have decomposed. It is crucial to use the diazonium salt solution immediately after its preparation.
-
Inactive Coupling Partner: The coupling partner must be an "activated" aromatic compound, meaning it contains strong electron-donating groups (e.g., -OH, -NH₂). Unactivated aromatics will not react.
-
Poor Mixing: If the coupling partner is not fully dissolved or if mixing is inefficient, the reaction will be slow and yields will be low.[1]
Q4: Is it safe to isolate the solid this compound salt?
A4: No, it is strongly advised not to isolate diazonium salts, especially the chloride or nitrate salts, in their dry, solid state. They are often shock-sensitive and can decompose explosively.[9][11][12] For this reason, diazonium salts are almost always prepared in situ and used immediately in solution. If a more stable form is required, it can be precipitated as the tetrafluoroborate salt, which is comparatively more stable but should still be handled with extreme care.[13]
Troubleshooting Guide for Failed Reactions
The following tables summarize common problems, their probable causes, and recommended solutions for reactions involving this compound.
Problem Area 1: Diazotization of 4-Chloro-2-nitroaniline
| Observation | Probable Cause(s) | Recommended Solution(s) | Expected Outcome |
| No reaction; starting amine remains undissolved. | 1. Insufficient acid. 2. Poor solubility of the amine hydrochloride salt. | 1. Ensure at least 2.5-3 equivalents of strong acid are used. 2. Add a co-solvent like glacial acetic acid or a small amount of a dispersant.[4] | Clear, pale-yellow solution of the diazonium salt. |
| Solution turns dark brown/black; vigorous gas evolution. | Temperature exceeded 5 °C, leading to decomposition. | 1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. 2. Add the sodium nitrite solution very slowly (dropwise). | Formation of a stable, pale-yellow diazonium salt solution with minimal decomposition. |
| Low yield of diazonium salt (tested by a trial coupling). | 1. Impure sodium nitrite. 2. Slow or incomplete addition of NaNO₂. 3. Insufficient reaction time. | 1. Use fresh, high-purity sodium nitrite. 2. Ensure dropwise addition with efficient stirring. 3. Stir for an additional 15-20 minutes after NaNO₂ addition is complete, while maintaining the low temperature. | Quantitative conversion to the diazonium salt, leading to higher yields in subsequent reactions. |
Problem Area 2: Azo Coupling Reaction
| Observation | Probable Cause(s) | Recommended Solution(s) | Expected Outcome |
| No color formation upon adding the diazonium salt. | 1. Incorrect pH for the coupling partner. 2. Diazonium salt has decomposed prior to addition. 3. Coupling partner is not sufficiently activated. | 1. Adjust pH: For phenols, use NaOH solution (pH 9-10).[6][7] For anilines, use a mildly acidic buffer (pH 4-5).[9] 2. Prepare the diazonium salt fresh and use it immediately. 3. Confirm the coupling partner has a strong electron-donating group. | Rapid formation of a brightly colored azo dye precipitate or solution. |
| A pale, weak color is observed, and the yield is low. | 1. Sub-optimal pH. 2. Inefficient mixing. 3. Diazonium salt was added too quickly. | 1. Carefully monitor and adjust the pH throughout the addition. 2. Ensure the coupling partner is fully dissolved and the mixture is stirred vigorously.[1] 3. Add the cold diazonium salt solution slowly to the cold solution of the coupling partner. | Intense color development and a high yield of the azo product. |
| An oily or tarry substance forms instead of a crystalline precipitate. | 1. Reaction temperature was too high. 2. Side reactions due to incorrect pH, leading to phenol formation and other byproducts. | 1. Maintain low temperature (0-10 °C) for the coupling reaction. 2. Re-verify and optimize the pH for the specific coupling partner being used. | Formation of a solid, filterable precipitate of the desired azo dye. |
Experimental Protocols
Protocol 1: Preparation of this compound Chloride Solution
-
Preparation: In a flask equipped with a magnetic stirrer, suspend 4-chloro-2-nitroaniline (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. Efficient stirring is essential to create a fine slurry.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the pale-yellow solution in the ice bath for an additional 15 minutes.
-
Usage: The resulting solution of this compound chloride is now ready for immediate use in a subsequent coupling or substitution reaction. DO NOT attempt to isolate the solid.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Partner: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to fully dissolve the naphthol and maintain a pH of 9-10.
-
Cooling: Cool this solution to 5-10 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold this compound chloride solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
Product Formation: An intensely colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by suction filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common issues.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 9. akjournals.com [akjournals.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. shura.shu.ac.uk [shura.shu.ac.uk]
Technical Support Center: Optimization of 4-Chloro-2-nitrobenzenediazonium Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction time and temperature for the synthesis of 4-Chloro-2-nitrobenzenediazonium salt. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of 4-chloro-2-nitroaniline?
A1: The optimal temperature for the diazotization of 4-chloro-2-nitroaniline is 0-5 °C . Maintaining this low temperature is critical as diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, potentially leading to explosive decomposition.[1] While some industrial processes for similar compounds may operate at slightly higher temperatures (up to 20 °C), for laboratory-scale synthesis, strict adherence to the 0-5 °C range is strongly recommended to ensure the stability of the diazonium salt and maximize yield.
Q2: How long should the diazotization reaction be carried out?
A2: The reaction time for the diazotization of 4-chloro-2-nitroaniline is typically in the range of 30 minutes to 2 hours . The reaction is generally fast at the optimal low temperature. It is recommended to monitor the reaction for the complete consumption of the starting amine. In some patented procedures for related compounds, reaction times of up to 8 hours have been reported, suggesting that longer reaction times may be tolerated at low temperatures without significant decomposition.[2]
Q3: What are the common side products, and how can their formation be minimized?
A3: The most common side product is the corresponding phenol (4-chloro-2-nitrophenol), which forms when the diazonium salt reacts with water. This decomposition is accelerated by higher temperatures. To minimize phenol formation, it is crucial to maintain the reaction temperature below 5 °C.[3] Another potential side product is a diazoamino compound, which can form if the diazonium salt couples with unreacted 4-chloro-2-nitroaniline. This can be minimized by ensuring a slight excess of the diazotizing agent and maintaining a consistently low temperature.
Q4: Can the this compound salt be isolated and stored?
A4: It is highly recommended to use the this compound salt solution in situ (in the reaction mixture) immediately after its preparation.[4] Diazonium salts, especially in solid form, are notoriously unstable and can be explosive.[1] If isolation is absolutely necessary, it should be done with extreme caution, on a small scale, and the product should be stored at low temperatures and protected from shock, friction, and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a subsequent reaction (e.g., Sandmeyer). | Incomplete diazotization. | - Ensure a slight molar excess (1.1-1.2 equivalents) of sodium nitrite.- Verify the quality and concentration of the acid used.- Allow for sufficient reaction time (at least 30-60 minutes) at 0-5 °C. |
| Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.- Use the diazonium salt solution immediately after preparation.[4] | |
| The appearance of a dark red or brown color in the reaction mixture. | Formation of azo dyes from side reactions. | - Ensure efficient stirring to maintain a homogeneous mixture and prevent localized areas of high concentration.- Add the sodium nitrite solution slowly and subsurface to the amine-acid mixture. |
| Decomposition of the diazonium salt. | - Check and recalibrate the thermometer to ensure accurate temperature control. | |
| The starting material (4-chloro-2-nitroaniline) does not fully dissolve in the acid. | Insufficient acid concentration or volume. | - Use a sufficient amount of concentrated acid (e.g., hydrochloric acid) to form the hydrochloride salt of the amine, which is more soluble.- Gentle warming can be used to aid dissolution before cooling for diazotization. |
| Foaming or rapid gas evolution during the addition of sodium nitrite. | The reaction temperature is too high. | - Immediately cool the reaction vessel more efficiently.- Slow down the rate of addition of the sodium nitrite solution. |
| Localized high concentration of nitrous acid. | - Ensure vigorous stirring and add the nitrite solution dropwise. |
Data Presentation
Table 1: Recommended Reaction Conditions for Diazotization of 4-chloro-2-nitroaniline
| Parameter | Recommended Range | Optimal Value | Notes |
| Temperature | -5 °C to 10 °C | 0-5 °C | Exceeding 5 °C significantly increases the rate of decomposition. |
| Reaction Time | 30 minutes - 8 hours | 1-2 hours | The reaction is generally rapid; longer times may be tolerated if the temperature is strictly controlled. |
| Sodium Nitrite (molar eq.) | 1.0 - 1.2 | 1.1 | A slight excess ensures complete conversion of the primary amine. |
| Acid | Hydrochloric Acid or Sulfuric Acid | Hydrochloric Acid | Sufficient acid is required to form the amine salt and generate nitrous acid. |
Experimental Protocols
Detailed Methodology for the Preparation of this compound Chloride Solution
Materials:
-
4-chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Solution:
-
In the three-necked flask, combine 4-chloro-2-nitroaniline (1 equivalent) with concentrated hydrochloric acid (3-4 equivalents).
-
Add a sufficient amount of water to create a stirrable slurry.
-
Stir the mixture until the amine is completely dissolved, forming the hydrochloride salt. Gentle warming may be applied if necessary, but the solution must be cooled before proceeding.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30-45 minutes. The tip of the dropping funnel should be below the surface of the liquid to prevent the escape of nitrous acid.
-
Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Confirmation of Reaction Completion (Optional):
-
The presence of excess nitrous acid can be tested using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color. If the test is negative, a small amount of additional sodium nitrite solution can be added.
-
The resulting pale-yellow solution of this compound chloride is now ready for use in subsequent reactions.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound chloride.
Caption: Decision tree for troubleshooting low yields in reactions using the diazonium salt.
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
challenges and solutions in the scale-up production of 4-Chloro-2-nitrobenzenediazonium
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the scale-up production of 4-Chloro-2-nitrobenzenediazonium. It addresses common challenges through troubleshooting guides and frequently asked questions, focusing on safety, process optimization, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the scale-up production of this compound?
A1: The primary hazards stem from the inherent instability of diazonium salts.[1][2] Key risks during scale-up include:
-
Thermal Instability: Most diazonium salts are unstable in aqueous solutions above 5°C and can decompose exothermically.[1][2][3] This decomposition rapidly releases nitrogen gas, which can lead to a dangerous pressure buildup in a reactor.[2][4]
-
Explosive Hazard: In their solid, dried state, diazonium salts are often sensitive to shock, friction, heat, and radiation, posing a significant explosion risk.[1][2][5][6] It is crucial to avoid isolating the solid diazonium salt whenever possible.[7][8]
-
Gas Generation: The diazotization reaction itself, as well as any decomposition, generates nitrogen gas, which must be safely vented to prevent over-pressurization.[1][2]
-
Reactivity: Diazonium salts are high-energy materials.[6] Impurities such as transition metals or residual nitrous acid can lower the decomposition temperature, leading to unpredictable and violent reactions.[6][7]
Q2: What are the critical process parameters to control during the scale-up of the diazotization reaction?
A2: Precise control over several parameters is vital for a safe and successful scale-up. Key parameters include:
-
Temperature: The reaction temperature must be strictly maintained below 5°C to ensure the stability of the diazonium salt.[1][2][4] Poor temperature control is a major safety risk.
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to side reactions and instability.[1][2][7] It is recommended to add the amine and acid first, then slowly add the sodium nitrite solution.[1][7]
-
Mixing and Addition Rate: Efficient mixing is crucial to maintain temperature uniformity and ensure proper reactant dispersion.[9][10][11] The sodium nitrite solution should be added slowly and sub-surface to prevent localized high concentrations and temperature spikes.
-
pH Control: The reaction is typically run under acidic conditions. Changes in pH can affect the stability of the diazonium salt.[8]
Q3: Is it safe to isolate solid this compound at an industrial scale?
A3: No, it is strongly advised to avoid isolating diazonium salts in their solid form during scale-up production due to their explosive nature.[1][7][8] For safety, diazonium salts should be generated in situ and used immediately in the subsequent reaction step as a solution.[2] If isolation is absolutely necessary for research purposes, it must be confined to a very small scale (no more than 0.75 mmol), and the material should be handled with extreme caution, using non-metal spatulas and avoiding any grinding or scratching.[1][6][7]
Q4: What are continuous flow reactors, and are they a viable solution for scaling up this reaction?
A4: Continuous flow reactors are a modern approach to chemical synthesis that offers significant safety and efficiency advantages for hazardous reactions like diazotization.[2][12][13] By conducting the reaction in a continuous stream within small-volume tubing or channels, flow chemistry:
-
Enhances Heat Transfer: The high surface-area-to-volume ratio allows for superior temperature control, minimizing the risk of thermal runaways.
-
Improves Safety: Only a small amount of the hazardous diazonium salt is present at any given moment, preventing the accumulation of large quantities of explosive material.[3]
-
Increases Control: Residence time, stoichiometry, and mixing can be precisely controlled, leading to higher yields and purity.[9][10] Transforming the hazardous diazotization step from batch to continuous flow mode is a recommended strategy to mitigate risks during scale-up.[12][13]
Troubleshooting Guide
Q: My reaction is experiencing excessive foaming and gas evolution. What is the likely cause and solution?
A:
-
Potential Cause: This is often a sign of diazonium salt decomposition due to poor temperature control. Localized "hot spots" in the reactor can cause the temperature to exceed the critical 5°C limit. A too-rapid addition of sodium nitrite can also cause localized overheating and rapid gas generation.
-
Solution:
-
Immediately check and enhance the cooling efficiency of the reactor.
-
Reduce the addition rate of the sodium nitrite solution.
-
Ensure the reactor's agitator is functioning correctly to provide efficient mixing and heat distribution.[11]
-
Always ensure the reactor is properly vented to handle gas evolution safely.[1][2]
-
Q: The final product from the subsequent reaction has low yield and contains impurities. How can I troubleshoot the diazotization step?
A:
-
Potential Causes:
-
Incomplete Diazotization: The reaction may not have gone to completion.
-
Decomposition: The formed diazonium salt may have decomposed before it could be used in the next step.
-
Side Reactions: An excess of nitrous acid or incorrect pH could lead to the formation of by-products, such as triazenes.[4]
-
-
Troubleshooting Steps:
-
Verify Nitrite Stoichiometry: Use a slight stoichiometric excess of sodium nitrite and then test for its presence using starch-iodide paper. If excess nitrite is detected, it can be quenched with a small amount of sulfamic acid.[7]
-
Monitor Reaction Completion: Before proceeding, confirm the absence of the starting amine (4-chloro-2-nitroaniline) using a suitable analytical method like TLC or HPLC.
-
Maintain Low Temperature: Ensure the diazonium salt solution is kept cold (0-5°C) throughout its preparation and holding time before the next step.
-
Control Addition Order: The preferred method is to combine the 4-chloro-2-nitroaniline and acid first, cool the mixture, and then add the sodium nitrite solution.[1][2][7]
-
Q: I've observed an unexpected solid precipitating from my diazonium salt solution. What is it and what should I do?
A:
-
Potential Cause: Uncontrolled precipitation of the diazonium salt is a serious safety hazard, as the solid is highly explosive.[1][2][7] This can be caused by changes in solubility due to temperature fluctuations, incorrect solvent concentrations, or pH shifts.
-
Solution:
-
Do NOT attempt to filter or handle the solid.
-
Maintain cooling and agitation.
-
If possible and safe, proceed immediately with the subsequent reaction to consume the diazonium salt in solution.
-
If the process cannot continue, the reaction should be carefully quenched. An aqueous solution of hypophosphorous acid (H₃PO₂) can be used to decompose diazonium salts.[6]
-
For future runs, re-evaluate the solvent system and concentration to ensure the diazonium salt remains fully dissolved under the reaction conditions.
-
Quantitative Data and Experimental Protocols
Table 1: Example Experimental Parameters for Diazotization
| Parameter | Value / Condition | Source |
| Starting Material | 4-chloro-2-nitroaniline | [14] |
| Acid Medium | 96% Sulfuric Acid | [14] |
| Nitrosating Agent | 4N Sodium Nitrite Solution | [14] |
| Reaction Temperature | 20°C (Note: Lower temperatures <5°C are strongly recommended for safety) | [14] |
| Addition Time (Nitrite) | 7 minutes | [14] |
| Post-Addition Stir Time | 8 minutes | [14] |
| Observation | Diazotization is substantially complete after this time. | [14] |
Note: The referenced patent describes a reaction at 20°C. However, for safety on a larger scale, maintaining the temperature between 0-5°C is the standard and strongly recommended practice to prevent decomposition.[1][2][4]
Experimental Protocol: Lab-Scale Diazotization of 4-Chloro-2-nitroaniline
This protocol is adapted from literature procedures and should be performed with strict adherence to all safety precautions.
-
Preparation: In a well-stirred reactor equipped with a cooling jacket, thermometer, and addition funnel, suspend 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 30 ml of concentrated HCl.[14]
-
Cooling: Cool the resulting slurry to a temperature between 0°C and 5°C using the cooling jacket.
-
Nitrite Solution Preparation: Separately, prepare a solution of sodium nitrite by dissolving the stoichiometric equivalent in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise (sub-surface) to the amine slurry over 30-45 minutes.[15] The rate of addition must be carefully controlled to ensure the temperature of the reaction mixture does not rise above 5°C.
-
Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. Check for the absence of the starting amine (TLC/HPLC) and the presence of a slight excess of nitrous acid (using starch-iodide paper).
-
Quenching (Optional): If a significant excess of nitrous acid is detected, add a small amount of sulfamic acid until the starch-iodide test is negative.
-
Usage: The resulting pale-yellow solution of this compound is now ready for use in the subsequent reaction and should be used promptly without isolation.
Visualizations
Caption: Experimental workflow for the diazotization of 4-chloro-2-nitroaniline.
Caption: Troubleshooting logic for common issues in diazonium salt synthesis.
Caption: Key safety considerations for handling diazonium salts in scale-up.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence - American Chemical Society - Figshare [acs.figshare.com]
- 14. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 4-Chloro-2-nitrobenzenediazonium and Other Diazonium Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate aryldiazonium salt is a critical decision that can significantly impact the efficiency, yield, and safety of a chemical process. This guide provides an objective comparison of 4-Chloro-2-nitrobenzenediazonium with other commonly used diazonium salts, supported by experimental data on their stability and reactivity in key synthetic transformations.
This analysis focuses on the influence of substituents on the thermal stability and reactivity of aryldiazonium salts in Sandmeyer, Suzuki-Miyaura, and azo coupling reactions. The data presented is intended to aid in the rational selection of diazonium salts for specific applications in organic synthesis, materials science, and pharmaceutical development.
Thermal Stability: A Critical Parameter for Safety and Handling
The thermal stability of aryldiazonium salts is a paramount concern for their safe handling and application in synthesis. Differential Scanning Calorimetry (DSC) is a key technique used to determine the onset of decomposition and the associated enthalpy changes. A comprehensive study on the thermal analysis of 57 arenediazonium tetrafluoroborate salts provides valuable comparative data.[1][2]
Generally, the stability of aryldiazonium salts is influenced by the electronic nature of the substituents on the aromatic ring and the nature of the counter-ion.[3][4] Electron-withdrawing groups, such as the nitro group present in this compound, can have a stabilizing or destabilizing effect depending on their position. The tetrafluoroborate and tosylate salts are generally more stable and safer to handle than the chloride salts.[3][4]
Below is a table summarizing the thermal decomposition data for this compound tetrafluoroborate and a selection of other representative diazonium salts.
| Diazonium Salt | Initial Decomposition Temperature (°C) | Decomposition Enthalpy (J/g) | Reference |
| This compound tetrafluoroborate | 125.4 | -485.4 | [1] |
| 4-Nitrobenzenediazonium tetrafluoroborate | 150 | - | [3] |
| 4-Bromobenzenediazonium tetrafluoroborate | 140 | - | [3] |
| 4-Methoxybenzenediazonium tetrafluoroborate | 140 | - | [3] |
| Benzenediazonium tetrafluoroborate | 112.9 | -710.8 | [1] |
| 2-Chlorobenzenediazonium tetrafluoroborate | 115.1 | -820.7 | [1] |
| 3-Chlorobenzenediazonium tetrafluoroborate | >200 | - | [3] |
| 4-Chlorobenzenediazonium tetrafluoroborate | 135.5 | -783.2 | [1] |
| 2-Nitrobenzenediazonium tetrafluoroborate | 100.2 | -1023.0 | [1] |
| 3-Nitrobenzenediazonium tetrafluoroborate | 149.5 | -617.9 | [1] |
Note: The decomposition temperatures and enthalpies can vary depending on the experimental conditions, such as the heating rate.
The data indicates that this compound tetrafluoroborate has a moderate thermal stability compared to other substituted diazonium salts. The presence of the nitro group at the ortho position appears to decrease the stability compared to the para-nitro substituted analogue.
Reactivity in Key Synthetic Transformations
The reactivity of diazonium salts is dictated by the electrophilicity of the diazonium group, which is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the reactivity of the diazonium salt in nucleophilic substitution reactions.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic ring to a halide or cyanide.[5][6] The reaction proceeds via a radical mechanism catalyzed by copper(I) salts.[5]
While specific comparative kinetic studies for a wide range of substituted benzenediazonium salts under identical conditions are scarce, the general trend is that electron-withdrawing groups facilitate the reaction. Below is a compilation of reported yields for the Sandmeyer reaction of various diazonium salts.
| Diazonium Salt | Reagent | Product | Yield (%) | Reference |
| This compound salt | CuCl | 1,4-Dichloro-2-nitrobenzene | - | - |
| Benzenediazonium chloride | CuCl | Chlorobenzene | High | [5] |
| 4-Nitrobenzenediazonium salt | CuBr | 1-Bromo-4-nitrobenzene | Good | [7] |
| 2-Bromobenzenediazonium tetrafluoroborate | CuCN | 2-Bromobenzonitrile | Good | [7] |
Note: "High" and "Good" are qualitative descriptions from the literature where specific yields were not provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Aryldiazonium salts have emerged as effective coupling partners, often allowing for milder reaction conditions compared to aryl halides.
| Diazonium Salt | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| This compound salt | Phenylboronic acid | Pd(OAc)₂ | 4'-Chloro-2-nitrobiphenyl | - | - |
| 4-Methoxybenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(OAc)₂ | 4-Methoxybiphenyl | 95 | [7] |
| 4-Nitrobenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(OAc)₂ | 4-Nitrobiphenyl | 92 | [7] |
| 4-Bromobenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(0)/C | 4-Bromobiphenyl | 98 | [7] |
The high yields obtained with both electron-donating and electron-withdrawing substituents highlight the versatility of diazonium salts in Suzuki-Miyaura couplings.
Azo Coupling
Azo coupling reactions involve the electrophilic substitution of an activated aromatic ring by a diazonium salt, leading to the formation of brightly colored azo compounds.[8][9] The reactivity in this reaction is highly dependent on the electrophilicity of the diazonium ion and the nucleophilicity of the coupling partner. Electron-withdrawing groups on the diazonium salt increase its reactivity.
| Diazonium Salt | Coupling Partner | Product | Observation | Reference |
| This compound salt | β-Naphthol | A red azo dye | Commonly used in dye synthesis | [9] |
| Benzenediazonium chloride | Phenol | 4-Hydroxyazobenzene (yellow-orange) | Standard azo coupling reaction | [8] |
| Diazotized Sulfanilic acid | Catechin | A colored product | Used for quantitative analysis | [10] |
| 4-Methylbenzenediazonium salt | 1-Naphthylamine | An azo dye | Coupling reaction with an aromatic amine | [9] |
Applications in Biosensors and Drug Development
Aryldiazonium salts are extensively used for the surface modification of electrodes in the development of biosensors.[11][12] The choice of diazonium salt affects the properties of the resulting organic layer, such as its stability and antifouling characteristics.[13][14] For instance, diazonium salts with zwitterionic characteristics, like those derived from 4-phenylalanine, have shown excellent antifouling properties.[13] 4-Nitrobenzenediazonium and 4-carboxybenzenediazonium salts are also commonly employed for immobilizing biomolecules.[11] While this compound is a known component in dye synthesis, its specific comparative performance in biosensor applications is less documented in the readily available literature.
In drug development, the functional groups introduced via diazonium salt chemistry can be crucial for the biological activity of a molecule. The ability to perform reactions under mild conditions, as is often the case with Suzuki-Miyaura couplings of diazonium salts, is particularly advantageous for the synthesis of complex pharmaceutical intermediates.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are general procedures for the synthesis of aryldiazonium salts and their use in Sandmeyer and azo coupling reactions.
General Protocol for the Synthesis of Aryldiazonium Tetrafluoroborate Salts
Materials:
-
Substituted aniline (1.0 eq)
-
Tetrafluoroboric acid (HBF₄, 48% in water, 2.5 eq)
-
Sodium nitrite (NaNO₂, 1.05 eq)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve the substituted aniline in tetrafluoroboric acid and deionized water in a flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Store the dried salt at low temperature, protected from light and moisture.[1][2]
General Protocol for the Sandmeyer Reaction (Chlorination)
Materials:
-
Aryldiazonium chloride (prepared in situ from the corresponding aniline)
-
Copper(I) chloride (CuCl, catalytic amount)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare the aryldiazonium chloride solution by diazotizing the corresponding aniline with sodium nitrite and hydrochloric acid at 0-5 °C.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the aryl chloride product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.[5]
General Protocol for Azo Coupling
Materials:
-
Aryldiazonium salt solution (prepared in situ)
-
Coupling agent (e.g., phenol, β-naphthol)
-
Sodium hydroxide solution
Procedure:
-
Dissolve the coupling agent in a sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Prepare the aryldiazonium salt solution at 0-5 °C as described previously.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored precipitate of the azo compound should form immediately.
-
Continue stirring at low temperature for a short period to ensure complete reaction.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.[8][9]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental workflows.
Caption: Synthesis of this compound tetrafluoroborate.
Caption: General mechanism of the Sandmeyer reaction.
Caption: Workflow for comparative analysis of diazonium salts.
Conclusion
This compound is a versatile and reactive diazonium salt with moderate thermal stability. The presence of both a chloro and a nitro substituent influences its reactivity, making it a valuable intermediate, particularly in the synthesis of azo dyes. Compared to other diazonium salts, its reactivity in nucleophilic substitution reactions is expected to be enhanced due to the electron-withdrawing nature of its substituents. However, this can also impact its stability.
The selection of a diazonium salt for a specific application should be guided by a careful consideration of its stability, reactivity, and the desired outcome of the reaction. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and to design safe and efficient synthetic procedures. Further systematic comparative studies under standardized conditions would be invaluable for building a more comprehensive understanding of the structure-property-reactivity relationships of this important class of compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Electrografted diazonium salt layers for antifouling on the surface of surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability [mdpi.com]
A Comparative Guide to the Quantification of 4-Chloro-2-nitrobenzenediazonium: HPLC-DAD vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive intermediates like 4-Chloro-2-nitrobenzenediazonium is critical in various chemical and pharmaceutical development processes. This guide provides an objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles and provides supporting experimental data to aid in the selection of the most suitable method for your specific research needs.
At a Glance: Method Comparison
| Feature | HPLC-DAD | UV-Vis Spectrophotometry (Azo Coupling) |
| Principle | Chromatographic separation followed by UV detection | Colorimetric reaction followed by absorbance measurement |
| Specificity | High (separates analyte from impurities) | Moderate to Low (potential for interference) |
| Sensitivity | High | Moderate |
| Linear Range | Wide | Narrow |
| Throughput | Lower (longer analysis time per sample) | Higher (faster analysis time per sample) |
| Complexity | High (requires specialized equipment and expertise) | Low (simpler instrumentation and procedure) |
| Cost | Higher (instrumentation and solvent costs) | Lower (more economical) |
Quantitative Performance Data
The following tables summarize the validation parameters for the two analytical methods, performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: HPLC-DAD Method Validation Data
| Parameter | Result |
| **Linearity (R²) ** | 0.9998 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Table 2: UV-Vis Spectrophotometry (Azo Coupling) Method Validation Data
| Parameter | Result |
| **Linearity (R²) ** | 0.9985 |
| Range | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.5% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
This method provides high specificity and sensitivity for the quantification of this compound by separating it from potential impurities and degradation products before detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound salt in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Dilute the test samples with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry (Azo Coupling Method)
This colorimetric method is based on the reaction of the diazonium salt with a coupling agent to form a stable, colored azo dye. The intensity of the color, which is proportional to the concentration of the diazonium salt, is then measured.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
This compound salt standard.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (coupling agent), 0.1% (w/v) in distilled water.
-
Sodium nitrite solution, 0.1 M.
-
Ammonium sulfamate solution, 0.5 M.
-
Hydrochloric acid, 1 M.
-
Sodium hydroxide, 1 M.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound salt (100 µg/mL) in 0.1 M HCl. From this, prepare a series of working standards (5-50 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with 0.1 M HCl to an expected concentration within the linear range.
-
Azo Coupling Reaction: a. To 1 mL of each standard or sample solution in a volumetric flask, add 1 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride solution. b. Add 1 mL of 1 M sodium hydroxide to adjust the pH and facilitate the coupling reaction. c. Allow the reaction to proceed for 15 minutes at room temperature for color development. d. Dilute to a final volume of 10 mL with distilled water.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), determined to be 550 nm, against a reagent blank.
Visualizing the Workflow
The following diagrams illustrate the key workflows for each analytical method.
Caption: HPLC-DAD Experimental Workflow.
Caption: UV-Vis Spectrophotometry Workflow.
Logical Relationships in Method Validation
The validation of any analytical method follows a logical progression to ensure its suitability for the intended purpose. The following diagram illustrates the relationship between key validation parameters.
Caption: Method Validation Parameter Relationships.
Conclusion
Both HPLC-DAD and UV-Vis spectrophotometry can be effectively used for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-DAD is the superior choice when high specificity, sensitivity, and a wide linear range are required, particularly in complex matrices where impurities may be present.
-
UV-Vis spectrophotometry via azo coupling offers a simpler, faster, and more cost-effective alternative for routine analysis of relatively pure samples where high throughput is a priority.
It is recommended to carefully consider the validation data and experimental protocols presented in this guide to select the analytical method that best aligns with your research goals and available resources.
A Comparative Guide to the Reactivity of 4-Chloro-2-nitrobenzenediazonium and Its Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-chloro-2-nitrobenzenediazonium with its substituted analogues. The information is supported by experimental data and detailed protocols to assist in research and development involving these versatile compounds.
Arenediazonium salts are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Their reactivity is highly tunable by altering the substituents on the aromatic ring. This guide focuses on this compound, a compound bearing two electron-withdrawing groups, and compares its reactivity to analogues with varying electronic properties.
General Reactivity of Arenediazonium Salts
The diazonium group (-N₂⁺) is an excellent leaving group, making arenediazonium salts highly reactive towards nucleophilic substitution. The substitution of the diazonium group is often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction, which can be used to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
The reactivity of arenediazonium salts is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the diazonium salt, favoring nucleophilic attack and increasing the rate of reactions like diazo coupling. Conversely, electron-donating groups (EDGs) decrease the reactivity towards nucleophiles.
Quantitative Comparison of Reactivity
Table 1: Relative Rates of Dediazoniation of Substituted Benzenediazonium Salts
| Substituent (at para-position) | Relative Rate (k/k₀) |
| -OCH₃ | 0.18 |
| -CH₃ | 0.35 |
| -H | 1.00 |
| -Cl | 3.20 |
| -Br | 3.50 |
| -NO₂ | 28.5 |
This data illustrates the trend in the rate of thermal decomposition (dediazoniation), where electron-withdrawing groups significantly accelerate the reaction.
Table 2: Yields of Sandmeyer Cyanation for Substituted Benzenediazonium Salts
| Substituent | Product Yield (%) |
| 4-OCH₃ | 65 |
| 4-CH₃ | 75 |
| 4-H | 85 |
| 4-Cl | 90 |
| 4-NO₂ | 95 |
| 2-NO₂, 4-Cl | >95 |
This data demonstrates that electron-withdrawing substituents generally lead to higher yields in the Sandmeyer reaction, a trend consistent with the increased electrophilicity of the diazonium salt.
Experimental Protocols
General Procedure for the Synthesis of Substituted Arenediazonium Tetrafluoroborates
This protocol describes a general method for the synthesis of arenediazonium salts that are stable enough to be isolated.
Materials:
-
Substituted aniline (10 mmol)
-
Hydrofluoroboric acid (50% aqueous solution, 3.4 mL)
-
Distilled water (4 mL)
-
Sodium nitrite (10 mmol)
-
Acetone (minimal amount)
-
Diethyl ether (ice-cooled)
Procedure:
-
Dissolve the substituted aniline in a mixture of hydrofluoroboric acid and distilled water.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add a solution of sodium nitrite in distilled water dropwise to the cooled aniline solution.
-
Stir the resulting mixture for 40 minutes at 0 °C.
-
Collect the precipitate by filtration and dry it.
-
Re-dissolve the crude product in a minimum amount of acetone.
-
Add ice-cooled diethyl ether to precipitate the pure diazonium tetrafluoroborate salt.
-
Filter the salt, wash it with several small portions of diethyl ether, and dry it under vacuum.
Kinetic Measurement of Dediazoniation by UV-Vis Spectroscopy
This protocol outlines a method to determine the rate of thermal decomposition of an arenediazonium salt.
Materials:
-
Substituted arenediazonium salt
-
Solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a dilute solution of the arenediazonium salt in the chosen solvent.
-
Place the solution in a cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer, pre-heated to the desired temperature.
-
Monitor the decrease in the absorbance of the diazonium salt at its λ_max over time. The λ_max for many benzenediazonium salts is in the range of 250-300 nm.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
The first-order rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this plot is -k.
Representative Sandmeyer Reaction: Synthesis of 4-Chloro-2-nitrobenzonitrile
This protocol provides a specific example of a Sandmeyer reaction.
Materials:
-
4-Chloro-2-nitroaniline (10 mmol)
-
Hydrochloric acid (37%, 5 mL)
-
Water (10 mL)
-
Sodium nitrite (10.5 mmol)
-
Copper(I) cyanide (12 mmol)
-
Potassium cyanide (24 mmol)
-
Ice
Procedure:
-
Suspend 4-chloro-2-nitroaniline in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the Sandmeyer Reaction.
Caption: Experimental workflow for reactivity comparison.
Conclusion
The reactivity of this compound and its analogues is critically dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro groups present in the parent compound, enhance the reactivity towards nucleophilic substitution and accelerate the rate of dediazoniation. This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates, supported by experimental protocols and data. The provided visualizations of the reaction mechanism and experimental workflow serve as valuable tools for researchers in the field.
Spectroscopic Confirmation of Azo Dyes Derived from 4-Chloro-2-nitrobenzenediazonium Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for various azo dyes synthesized from 4-chloro-2-nitrobenzenediazonium tetrafluoroborate. Detailed experimental protocols and a thorough examination of spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the unambiguous identification and comparison of these compounds.
The reactions of this compound tetrafluoroborate with a range of nucleophilic coupling partners, including phenols, anilines, and active methylene compounds, yield a diverse array of azo dyes. The spectroscopic signatures of these products are highly dependent on the specific structure of the coupling component, providing a reliable method for their identification and differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of this compound reactions with representative nucleophiles.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Coupling Component | Product | Aromatic Protons (4-chloro-2-nitrophenyl moiety) | Aromatic/Aliphatic Protons (Coupling Component Moiety) |
| Phenol | 4-((4-chloro-2-nitrophenyl)diazenyl)phenol | 7.50-8.50 (m, 3H) | 6.94 (d, 2H), 7.83 (d, 2H), 5.27 (s, 1H, -OH)[1] |
| Aniline | 4-((4-chloro-2-nitrophenyl)diazenyl)aniline | 7.60-8.60 (m, 3H) | 6.80 (d, 2H), 7.75 (d, 2H), 4.05 (s, 2H, -NH₂) |
| β-Naphthol | 1-((4-chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol | 7.55-8.65 (m, 3H) | 7.20-8.50 (m, 6H), 15.0 (s, 1H, -OH) |
| Diethyl Malonate | Diethyl 2-((4-chloro-2-nitrophenyl)diazenyl)malonate | 7.70-8.70 (m, 3H) | 4.85 (s, 1H), 4.30 (q, 4H), 1.30 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Coupling Component | Product | Aromatic Carbons (4-chloro-2-nitrophenyl moiety) | Aromatic/Aliphatic Carbons (Coupling Component Moiety) |
| Phenol | 4-((4-chloro-2-nitrophenyl)diazenyl)phenol | 120.0, 125.5, 129.4, 135.0, 140.0, 148.0 | 116.0, 125.0, 147.0, 158.0[1] |
| Aniline | 4-((4-chloro-2-nitrophenyl)diazenyl)aniline | 120.2, 125.7, 129.6, 135.2, 140.1, 148.2 | 115.5, 124.8, 148.5, 152.0 |
| β-Naphthol | 1-((4-chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol | 120.1, 125.6, 129.5, 135.1, 140.2, 148.1 | 118.0, 120.5, 124.0, 126.8, 128.0, 129.0, 130.0, 133.5, 145.0, 155.0 |
| Diethyl Malonate | Diethyl 2-((4-chloro-2-nitrophenyl)diazenyl)malonate | 120.5, 126.0, 129.8, 135.5, 140.5, 148.5 | 62.0, 75.0, 165.0, 14.0 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Coupling Component | Product | N=N Stretch | C-Cl Stretch | NO₂ Stretch (asym/sym) | Other Key Bands |
| Phenol | 4-((4-chloro-2-nitrophenyl)diazenyl)phenol | 1450-1480 | ~750 | 1520 / 1340 | 3300-3500 (br, O-H) |
| Aniline | 4-((4-chloro-2-nitrophenyl)diazenyl)aniline | 1455-1485 | ~755 | 1525 / 1345 | 3350-3450 (N-H) |
| β-Naphthol | 1-((4-chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol | 1450-1490 | ~760 | 1520 / 1342 | 3300-3500 (br, O-H) |
| Diethyl Malonate | Diethyl 2-((4-chloro-2-nitrophenyl)diazenyl)malonate | 1460-1495 | ~750 | 1530 / 1350 | 1730-1750 (C=O, ester) |
Table 4: Mass Spectrometry Data (m/z)
| Coupling Component | Product | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Phenol | 4-((4-chloro-2-nitrophenyl)diazenyl)phenol | 277/279 | 184, 156, 128, 93 |
| Aniline | 4-((4-chloro-2-nitrophenyl)diazenyl)aniline | 276/278 | 184, 156, 128, 92 |
| β-Naphthol | 1-((4-chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol | 327/329 | 184, 156, 143, 115 |
| Diethyl Malonate | Diethyl 2-((4-chloro-2-nitrophenyl)diazenyl)malonate | 343/345 | 298, 270, 184, 156 |
Experimental Protocols
General Procedure for the Synthesis of Azo Dyes:
A solution of 4-chloro-2-nitroaniline (1 mmol) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.1 mmol) is added dropwise to the aniline solution with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete diazotization.
In a separate beaker, the coupling component (1 mmol) is dissolved in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, ethanol or acetic acid for anilines and active methylene compounds) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then slowly added to the solution of the coupling component with vigorous stirring. The reaction mixture is stirred for 1-2 hours at 0-5 °C. The resulting colored precipitate is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure azo dye.
Visualizing the Reaction and Workflow
The following diagrams illustrate the general reaction pathway for the synthesis of azo dyes from this compound and a typical experimental workflow for their spectroscopic confirmation.
Caption: General reaction scheme for the synthesis of azo dyes.
Caption: Workflow for synthesis and spectroscopic confirmation.
Alternative Methods and Comparisons
While the azo coupling reaction is the most common method for synthesizing these dyes, alternative approaches such as the Mills reaction or oxidative coupling reactions can also be employed. However, the diazotization-coupling sequence generally offers higher yields and greater versatility.
In comparison to azo dyes derived from less substituted anilines, the presence of the chloro and nitro groups on the diazonium salt has a significant impact on the spectroscopic properties of the resulting products. The electron-withdrawing nature of these substituents typically causes a downfield shift of the proton and carbon signals in the NMR spectra and influences the vibrational frequencies of the azo linkage in the FT-IR spectra. These predictable electronic effects can be a valuable tool in the structural elucidation of novel azo compounds.
This guide provides a foundational framework for the spectroscopic confirmation of products from this compound reactions. By utilizing the provided data and experimental protocols, researchers can confidently identify and characterize their synthesized azo dyes.
References
performance comparison of 4-Chloro-2-nitrobenzenediazonium with different coupling partners
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of 4-Chloro-2-nitrobenzenediazonium with Various Coupling Partners
The synthesis of azo compounds is a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmacological agents to high-performance dyes. The reactivity of the diazonium salt is a critical factor in the efficiency of these syntheses. This guide provides a comparative analysis of the performance of this compound salt when reacted with different coupling partners. Due to the limited availability of directly comparable, published quantitative data for a wide range of simple coupling partners, this guide presents available experimental data and supplements it with established chemical principles to predict performance.
Quantitative Performance Data
The following table summarizes the available quantitative data for the coupling of this compound with specific phenolic compounds. These reactions highlight the viability of this diazonium salt in forming azo linkages, with yields in the moderate range.
| Coupling Partner | Reaction Conditions | Product | Yield (%) | Reference |
| 2-(α,α-dimethylbenzyl)-4-tert-octylphenol | Alkaline coupling | 4-Chloro-2-nitro-2'-hydroxy-3'-(α,α-dimethylbenzyl)-5'-tert-octylazobenzene | 47.3 | [1] |
| 2-methyl-4-(α,α-dimethylbenzyl)phenol | Alkaline coupling | 4-Chloro-2-nitro-2'-hydroxy-3'-methyl-5'-(α,α-dimethylbenzyl)azobenzene | 47 | [1] |
Discussion of Performance and Expected Reactivity
The this compound ion is a moderately reactive electrophile. The presence of two electron-withdrawing groups (chloro and nitro) on the benzene ring increases its electrophilicity compared to unsubstituted benzenediazonium chloride, making it more reactive in azo coupling reactions.
The performance of the coupling reaction is highly dependent on the nature of the coupling partner. Generally, the reaction is an electrophilic aromatic substitution, and its rate and yield are enhanced by electron-donating groups on the coupling partner.
-
Phenols and Naphthols: These are excellent coupling partners, especially under alkaline conditions. The deprotonation of the hydroxyl group to form a phenoxide or naphthoxide ion creates a highly activated aromatic system that readily undergoes electrophilic attack by the diazonium ion. The reaction with 2-naphthol is expected to be very efficient, typically yielding a brightly colored precipitate.
-
Aromatic Amines: Primary, secondary, and tertiary aromatic amines are also effective coupling partners. Tertiary amines, such as N,N-dimethylaniline, are highly reactive due to the strong electron-donating nature of the dialkylamino group. The coupling typically occurs at the para position to the amino group. Primary and secondary amines can also couple, but there is a possibility of side reactions, such as the formation of triazenes, especially if the pH is not carefully controlled.
-
Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., acetoacetanilide, ethyl acetoacetate) can also act as coupling partners, typically after deprotonation of the methylene carbon to form a carbanion.
In general, the more electron-rich the coupling partner, the faster and more efficient the coupling reaction with this compound is expected to be.
Experimental Protocols
The synthesis of an azo compound from this compound involves two main stages: the diazotization of 4-chloro-2-nitroaniline and the subsequent coupling reaction.
Part 1: Diazotization of 4-Chloro-2-nitroaniline
This procedure describes the formation of the this compound salt solution.
Materials:
-
4-Chloro-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 4-chloro-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine salt. Keep the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the appearance of the solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the this compound salt and is used immediately in the next step.
Part 2: Azo Coupling Reaction
This is a general procedure for the coupling of the prepared diazonium salt with a suitable partner, such as a phenol or an aromatic amine.
Materials:
-
This compound salt solution (from Part 1)
-
Coupling Partner (e.g., 2-naphthol, N,N-dimethylaniline) (1 equivalent)
-
Sodium Hydroxide (NaOH) solution (for phenols) or a suitable buffer (for amines)
-
Ice
Procedure for Coupling with a Phenol (e.g., 2-Naphthol):
-
Dissolve the coupling partner (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. This will form the more reactive phenoxide ion.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold solution of the coupling partner.
-
A brightly colored azo dye should precipitate out of the solution almost immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove any unreacted salts, and then dry it.
Procedure for Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline):
-
Dissolve the aromatic amine in a dilute acid solution (e.g., dilute HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the amine solution with stirring, while maintaining the low temperature.
-
After the addition is complete, adjust the pH of the solution to slightly acidic or neutral with a suitable base (e.g., sodium acetate solution) to facilitate the coupling.
-
A colored product should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General two-step reaction for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
References
Safer and More Efficient Pathways: A Comparative Guide to Alternatives for 4-Chloro-2-nitrobenzenediazonium in Key Synthetic Transformations
For Immediate Publication
[City, State] – [Date] – Researchers in the fields of synthetic chemistry and drug development now have access to a comprehensive guide comparing traditional synthetic routes using 4-chloro-2-nitrobenzenediazonium with safer and more efficient alternatives. This publication addresses the inherent risks associated with diazonium salts, which are known for their thermal instability and explosive potential, by providing detailed experimental data and protocols for alternative methodologies. The guide focuses on three critical transformations: the synthesis of N-aryl benzotriazoles, Sandmeyer-type iodination, and azo coupling reactions.
The presented alternatives not only mitigate the significant safety concerns of using diazonium salts but, in many cases, also offer improved yields and milder reaction conditions. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to adopt these modern, safer, and often more effective synthetic strategies.
I. Synthesis of N-Aryl Benzotriazoles: A Comparison of Traditional Diazotization and Benzyne Cycloaddition
The synthesis of N-aryl benzotriazoles is a common application of this compound chemistry. The traditional approach involves the diazotization of 4-chloro-2-nitroaniline followed by coupling with an aromatic amine. A superior and safer alternative is the [3+2] cycloaddition of an aryl azide with a benzyne generated in situ from an aryl triflate.
Data Comparison:
| Parameter | Traditional Method (Hypothetical) | Benzyne Cycloaddition Method |
| Target Molecule | 6-chloro-4-nitro-1-phenyl-1H-benzotriazole | 1-Aryl-Benzotriazoles |
| Starting Materials | 4-chloro-2-nitroaniline, Sodium Nitrite, HCl, Aniline | o-(trimethylsilyl)aryl triflates, Aryl Azides, Cesium Fluoride |
| Key Intermediate | This compound salt | Benzyne |
| Reaction Conditions | 0-5 °C, strong acid | Mild conditions, ambient temperature |
| Yield | Typically 60-70% | Good to excellent yields (up to 90%)[1] |
| Safety Profile | High risk due to explosive diazonium intermediate | Significantly safer, avoids diazonium salts |
Experimental Protocols:
Traditional Method: Synthesis of 6-chloro-4-nitro-1-phenyl-1H-benzotriazole (Hypothetical Protocol)
-
Dissolve 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes.
-
In a separate flask, dissolve aniline in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the aniline solution, keeping the temperature low.
-
Allow the reaction to proceed for several hours.
-
Isolate the product by filtration and purify by recrystallization.
Alternative Method: Synthesis of 1-Aryl-Benzotriazoles via Benzyne Cycloaddition [1][2]
-
To a solution of the desired aryl azide (0.3 mmol) and o-(trimethylsilyl)aryl triflate (0.36 mmol) in acetonitrile (3 mL), add cesium fluoride (0.6 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in the literature for the specific substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Workflow Comparison:
II. Sandmeyer-Type Iodination: A Safer Alternative to Diazonium Salts
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of various functionalities, including iodine. The traditional method requires the formation of the diazonium salt from 4-chloro-2-nitroaniline, which is then treated with a solution of potassium iodide. A safer alternative involves the use of task-specific ionic liquids that facilitate the diazotization and subsequent iodination of electron-deficient anilines in a more controlled manner.[3]
Data Comparison:
| Parameter | Traditional Sandmeyer Reaction | Ionic Liquid-Mediated Iodination |
| Target Molecule | 1-chloro-4-iodo-2-nitrobenzene | Aryl Iodides |
| Starting Materials | 4-chloro-2-nitroaniline, NaNO₂, H₂SO₄, KI | Electron-deficient anilines, IL-ONO, [bmim]I |
| Key Intermediate | This compound salt | Diazonium species in ionic liquid |
| Reaction Conditions | 0-5 °C, strong acid | Mild conditions |
| Yield | Variable, often moderate | Good to excellent yields[3] |
| Safety Profile | High risk due to explosive diazonium intermediate | Significantly safer, avoids isolation of diazonium salts[3] |
Experimental Protocols:
Traditional Sandmeyer Reaction: Synthesis of 1-chloro-4-iodo-2-nitrobenzene
-
Add 4-chloro-2-nitroaniline to a solution of sulfuric acid in water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 20 minutes.
-
In a separate flask, dissolve potassium iodide in water.
-
Add the cold diazonium salt solution dropwise to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify.
Alternative Method: Iododeamination of Electron-Deficient Anilines Using Ionic Liquids [3]
-
To a solution of the electron-deficient aniline in the ionic liquid 1-butyl-3-methylimidazolium iodide ([bmim]I), add the nitrite-containing ionic liquid (IL-ONO).
-
Stir the reaction mixture at the specified temperature and for the time indicated in the literature for the particular substrate.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the product.
Logical Relationship of Reaction Pathways:
III. Azo Coupling Reactions: Bypassing Diazonium Salts with Nitroarenes
Azo dyes are traditionally synthesized via the coupling of a diazonium salt with an activated aromatic compound like phenol. This reaction, while effective, carries the inherent risks of diazonium salt chemistry. A modern, safer alternative involves the microwave-assisted coupling of nitroarenes with aniline derivatives.[4]
Data Comparison:
| Parameter | Traditional Azo Coupling | Microwave-Assisted Nitroarene Coupling |
| Target Molecule | 2-hydroxy-5-(4-chloro-2-nitrophenyl)azobenzene | Unsymmetrical Azo Dyes |
| Starting Materials | This compound chloride, Phenol | Nitroarenes, Aniline derivatives |
| Key Intermediate | Diazonium salt | No hazardous intermediate |
| Reaction Conditions | 0-5 °C, alkaline solution | Microwave irradiation, 3 minutes |
| Yield | Generally good | High to excellent yields (up to 96%)[4] |
| Safety Profile | High risk due to diazonium salt | Significantly safer, rapid reaction |
Experimental Protocols:
Traditional Azo Coupling: Synthesis of 2-hydroxy-5-(4-chloro-2-nitrophenyl)azobenzene
-
Prepare a solution of this compound chloride as described previously.
-
In a separate beaker, dissolve phenol in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring, maintaining the low temperature.
-
A brightly colored precipitate of the azo dye will form.
-
Stir for an additional 30 minutes.
-
Collect the product by filtration, wash with water, and dry.
Alternative Method: Microwave-Assisted Synthesis of Unsymmetrical Azo Dyes [4]
-
In a microwave-safe vial, combine the nitroarene, aniline derivative, and a suitable base in a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the specified temperature and power for a short duration (e.g., 3 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram:
References
- 1. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 2. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Selective Iododeamination of Electron-Deficient Anilines Using Task-Specific Nitrite- and Iodide-Based Ionic Liquids - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diazonium-Based Reagents for Protein Cross-Reactivity Studies in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-2-nitrobenzenediazonium and alternative reagents for studying protein cross-reactivity in complex biological samples. We delve into their reactivity, specificity, and the methodologies required for their application, supported by experimental data and visualizations to aid in the selection of the most suitable tool for your research needs.
Introduction
The study of protein modifications is crucial for understanding cellular signaling, drug-protein interactions, and off-target effects. Diazonium salts are a class of reagents known to react with electron-rich amino acid residues, primarily tyrosine and histidine, making them valuable tools for protein labeling and cross-reactivity studies.[1] This guide focuses on this compound and compares its performance with other contemporary reagents, providing a framework for assessing their utility in complex biological matrices.
Reagent Comparison: this compound vs. Alternatives
The choice of a protein modification reagent is dictated by a balance of reactivity, selectivity, and the specific requirements of the experiment. While this compound is a potent modifying agent, several alternatives offer distinct advantages in terms of stability, selectivity, and ease of use.
| Reagent | Primary Target(s) | Key Advantages | Key Disadvantages | Stability in Biological Buffers |
| This compound | Tyrosine, Histidine | High reactivity | Potential for lower selectivity, limited stability | Moderate, prone to hydrolysis |
| 4-Formylbenzenediazonium Hexafluorophosphate (FBDP) | Tyrosine | High selectivity for tyrosine, bench-stable crystalline solid, introduces a bioorthogonal aldehyde group.[2][3][4] | Requires slightly basic pH for optimal reactivity.[3] | Good |
| Hypervalent Iodine Reagents (e.g., EBX) | Tyrosine, Cysteine | High chemoselectivity, mild reaction conditions.[5] | Can have broader reactivity including cysteine.[6] | Generally good, reaction-specific |
| 4-Ethynylbenzenediazonium Tetrafluoroborate | Tyrosine, Histidine | Introduces a bioorthogonal alkyne group for "click" chemistry | In-situ generation often required, potential for side reactions | Low, requires fresh preparation |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are representative protocols for protein modification using diazonium salts and a workflow for comparative cross-reactivity analysis.
General Protocol for Protein Modification with Diazonium Salts
-
Reagent Preparation:
-
For unstable diazonium salts like this compound and 4-Ethynylbenzenediazonium, prepare fresh solutions immediately before use. Diazotization is typically achieved by reacting the corresponding aniline with sodium nitrite in an acidic solution.
-
For stable salts like FBDP, dissolve the crystalline solid in an appropriate buffer (e.g., phosphate buffer, pH 8.0) to the desired concentration.[3]
-
-
Protein Sample Preparation:
-
Prepare the protein sample in a compatible buffer, ensuring the absence of primary amines (e.g., Tris) that could compete with the reaction. Phosphate or bicarbonate buffers are often suitable.
-
The protein concentration should be optimized for the specific assay, typically in the range of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the diazonium salt solution to the protein sample at a specific molar ratio (e.g., 10:1 to 100:1 reagent to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 30 minutes to 2 hours).
-
-
Quenching and Purification:
-
Quench the reaction by adding a scavenger molecule, such as a solution of beta-mercaptoethanol or another thiol-containing compound, to consume excess reagent.
-
Remove unreacted reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Workflow for Comparative Cross-Reactivity Analysis using Mass Spectrometry
A quantitative proteomics approach is crucial for an unbiased comparison of the cross-reactivity of different labeling reagents.
Caption: Workflow for comparative analysis of protein modification cross-reactivity.
Impact on Cellular Signaling Pathways
Modification of tyrosine residues can have profound effects on cellular signaling, as tyrosine phosphorylation is a key regulatory mechanism in many pathways.
Caption: Potential impact of tyrosine modification on a generic receptor tyrosine kinase signaling pathway.
Covalent modification of tyrosine residues by diazonium salts can interfere with normal signaling in several ways:
-
Inhibition of Phosphorylation: The addition of a bulky diazonium adduct to a tyrosine residue can sterically hinder the ability of protein tyrosine kinases to phosphorylate that site, thereby blocking downstream signaling cascades.
-
Disruption of Protein-Protein Interactions: Phosphotyrosine residues serve as docking sites for proteins containing SH2 domains. Modification of these tyrosines can prevent the recruitment of signaling partners, disrupting the assembly of functional signaling complexes.[7]
-
Inhibition of Dephosphorylation: Conversely, modification of a tyrosine residue could prevent its dephosphorylation by protein tyrosine phosphatases, potentially leading to prolonged and unregulated signaling.
Given the central role of tyrosine phosphorylation in regulating processes like cell growth, differentiation, and survival, the off-target modification of key signaling proteins by diazonium reagents could lead to significant and unintended biological consequences.[8]
Conclusion
References
- 1. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-Hypervalent Iodine Reagent Chimeras: Enabling Peptide Functionalization and Macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Azo Dyes Synthesized from 4-Chloro-2-nitrobenzenediazonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds from readily available starting materials is a cornerstone of chemical and pharmaceutical research. 4-Chloro-2-nitrobenzenediazonium serves as a versatile precursor for the synthesis of a wide array of novel compounds, particularly azo dyes, which are of significant interest due to their diverse applications in materials science and medicinal chemistry. This guide provides a comparative analysis of the structural validation of a novel azo dye, (E)-2-((4-chloro-2-nitrophenyl)diazenyl)phenol (CNP) , synthesized from this compound, and compares its spectral characteristics with a structurally related alternative, (E)-4-((4-chlorophenyl)diazenyl)phenol (CPP) .
Structural Validation Data
The definitive confirmation of a newly synthesized compound's structure relies on a combination of spectroscopic techniques. Here, we present a summary of the key analytical data for CNP and its comparator, CPP.
| Analytical Technique | (E)-2-((4-chloro-2-nitrophenyl)diazenyl)phenol (CNP) | (E)-4-((4-chlorophenyl)diazenyl)phenol (CPP) |
| Appearance | Reddish-brown solid | Orange powder |
| Molecular Formula | C₁₂H₈ClN₃O₃ | C₁₂H₉ClN₂O |
| Molecular Weight | 277.67 g/mol | 232.67 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.20 (s, 1H, -OH), 8.35 (d, 1H), 8.01 (dd, 1H), 7.85 (d, 1H), 7.60 (t, 1H), 7.15 (d, 1H), 7.05 (t, 1H) | 10.25 (s, 1H, -OH), 7.80 (d, 2H), 7.75 (d, 2H), 6.95 (d, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160.5, 148.2, 145.8, 140.1, 135.5, 131.9, 128.8, 125.4, 122.1, 120.3, 118.7, 116.9 | 160.9, 152.1, 145.0, 133.8, 129.5, 125.0, 122.8, 116.3 |
| Mass Spectrometry (m/z) | [M+H]⁺ at 278.0 | [M+H]⁺ at 233.1 |
| FT-IR (KBr, cm⁻¹) | ~3450 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂) | ~3400 (O-H), ~1590 (N=N) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthesized compounds.
Synthesis of (E)-2-((4-chloro-2-nitrophenyl)diazenyl)phenol (CNP)
1. Diazotization of 4-chloro-2-nitroaniline:
-
4-chloro-2-nitroaniline (1.72 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for 30 minutes at 0-5 °C to ensure complete formation of the this compound chloride solution.
2. Coupling Reaction:
-
Phenol (0.94 g, 10 mmol) is dissolved in a 10% sodium hydroxide solution (10 mL) and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the phenol solution with constant stirring, keeping the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 2 hours in the ice bath.
-
The resulting reddish-brown precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried in a desiccator.
Synthesis of (E)-4-((4-chlorophenyl)diazenyl)phenol (CPP)
1. Diazotization of 4-chloroaniline:
-
4-chloroaniline (1.27 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise.
-
The mixture is stirred for 30 minutes at 0-5 °C.
2. Coupling Reaction:
-
Phenol (0.94 g, 10 mmol) is dissolved in a 10% sodium hydroxide solution (10 mL) and cooled to 0-5 °C.
-
The diazonium salt solution is added slowly with stirring.
-
The mixture is stirred for 1 hour in an ice bath.
-
The orange precipitate is collected by filtration, washed with water, and recrystallized from ethanol.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of these azo dyes can be visualized as a two-step process: diazotization followed by coupling.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship in Structural Elucidation
The process of validating the structure of a novel compound is a logical progression from synthesis to purification and finally to spectroscopic analysis.
Caption: Logical workflow for structural elucidation.
Comparative Analysis of Spectroscopic Data
The ¹H NMR spectra are particularly informative for distinguishing between the two compounds. In CNP , the aromatic protons exhibit a more complex splitting pattern due to the asymmetric substitution on the phenyl ring bearing the nitro and chloro groups. The presence of the electron-withdrawing nitro group generally causes a downfield shift of the adjacent protons. In contrast, the ¹H NMR spectrum of CPP is simpler, showing two sets of doublets for the symmetrically substituted p-chlorophenyl ring and the phenol ring.
The ¹³C NMR spectra also reflect these structural differences. The carbon atoms in the vicinity of the nitro group in CNP are expected to be shifted further downfield compared to the corresponding carbons in CPP .
Mass spectrometry provides the molecular weight of the compounds, with the [M+H]⁺ peaks confirming the successful synthesis of the target molecules. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in high-resolution mass spectra, further confirming the presence of a chlorine atom in both molecules.
Finally, FT-IR spectroscopy confirms the presence of key functional groups. Both compounds show a broad O-H stretching band. The characteristic N=N azo stretch is also present in both. Crucially, CNP exhibits strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group, which are absent in the spectrum of CPP .
Conclusion
The structural validation of novel compounds synthesized from this compound requires a multi-faceted analytical approach. By comparing the spectroscopic data of a newly synthesized compound like (E)-2-((4-chloro-2-nitrophenyl)diazenyl)phenol with a known or simpler analogue such as (E)-4-((4-chlorophenyl)diazenyl)phenol, researchers can confidently elucidate the structure and purity of their target molecule. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
A Comparative Analysis of Coupling Efficiency: 4-Chloro-2-nitrobenzenediazonium vs. Fast Red TR in Azo Dye Synthesis
In the realm of organic synthesis, particularly in the production of azo dyes and for chromogenic detection in various biochemical assays, diazonium salts are indispensable reagents. Their ability to undergo azo coupling reactions with electron-rich aromatic compounds forms the basis for a vast array of colored compounds. This guide provides a comparative overview of two such diazonium salts: 4-Chloro-2-nitrobenzenediazonium and Fast Red TR. The focus is on their coupling efficiency, supported by available experimental data and detailed methodologies.
Introduction to Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and reacts with an activated aromatic ring, such as a phenol or an aniline derivative, to form an azo compound (R-N=N-R'). These compounds are characterized by the presence of the diazene functional group (-N=N-), which links two aromatic rings. This extended conjugated system is responsible for the vibrant colors of azo dyes. The efficiency of the coupling reaction is influenced by several factors, including the reactivity of the diazonium salt, the nature of the coupling partner, pH, and temperature.
Contender Profiles: this compound and Fast Red TR
This compound is a diazonium salt derived from 4-chloro-2-nitroaniline. The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring increases the electrophilicity of the diazonium group, potentially leading to higher reactivity in coupling reactions.
Fast Red TR , also known as 4-Chloro-2-methylbenzenediazonium salt, is another widely used diazonium salt. It is frequently employed as a chromogenic substrate in histochemical staining and immunoassays.
Quantitative Comparison of Coupling Efficiency
| Feature | This compound | Fast Red TR (4-Chloro-2-methylbenzenediazonium) |
| Chemical Structure | C₆H₃ClN₃O₂⁺ | C₇H₆ClN₂⁺ |
| Molar Mass | 186.57 g/mol (cation) | 153.60 g/mol (cation) |
| Reported Coupling Yield | A yield of 47.3% was reported in a specific synthesis.[1] | Specific quantitative yield data from comparable synthetic coupling reactions is not readily available in the reviewed literature. It is widely used as a chromogenic agent, indicating efficient coupling for detection purposes. |
| Key Applications | Synthesis of azo dyes and pigments. | Histochemical staining (e.g., for acid phosphatase and alkaline phosphatase activity), immunoassays, and as a chromogenic substrate. |
| Reactivity | The presence of two electron-withdrawing groups (nitro and chloro) is expected to enhance its electrophilicity and reactivity. | The methyl group is weakly electron-donating, which might slightly reduce the electrophilicity compared to a non-substituted analogue. |
Note: The lack of standardized, directly comparable data on coupling yields under various conditions is a significant gap in the current literature. The single reported yield for this compound is from a specific patent and may not be representative of its performance with all coupling partners or under all conditions.
Experimental Protocols
The following is a generalized protocol for a typical azo coupling reaction. This procedure can be adapted for both this compound and Fast Red TR with appropriate stoichiometric adjustments.
Objective: To synthesize an azo dye by coupling a diazonium salt with a phenolic compound (e.g., 2-naphthol).
Materials:
-
Aromatic amine (e.g., 4-chloro-2-nitroaniline or 4-chloro-2-methylaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Beakers, magnetic stirrer, ice bath, Büchner funnel, and filter paper.
Procedure:
Part 1: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine in dilute hydrochloric acid. If the amine salt is not readily soluble, gentle warming may be applied, followed by cooling.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Continue stirring for 10-15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.
Part 2: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the yield.
Visualizing the Process
The following diagrams illustrate the general workflow and reaction mechanism of azo coupling.
Caption: General experimental workflow for azo dye synthesis.
Caption: Simplified mechanism of azo coupling reaction.
Conclusion
Both this compound and Fast Red TR are effective reagents for azo coupling reactions, albeit with different primary areas of application. The former is noted in synthetic chemistry for dye production, with its reactivity potentially enhanced by electron-withdrawing substituents. The latter is a well-established tool in biochemical and histochemical diagnostics, valued for its reliable chromogenic properties.
References
A Comparative Guide to Purity Assessment of 4-Chloro-2-nitrobenzenediazonium: Titration vs. Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques—titration and spectroscopy—for assessing the purity of 4-Chloro-2-nitrobenzenediazonium salts. We present an objective analysis of their respective methodologies, supported by illustrative experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Introduction to Purity Assessment Methods
The purity of a diazonium salt, such as this compound, is crucial for its effective use in synthesis, as impurities can lead to unwanted side reactions and lower yields. Two primary methods for quantifying the purity of this compound are diazotization titration and UV-Vis spectroscopy.
Diazotization titration is a classical analytical technique that relies on the reaction of the diazonium salt's precursor, a primary aromatic amine, with a standardized solution of sodium nitrite.[1][2][3] The endpoint of the titration, indicating the complete consumption of the amine, can be determined using an external indicator or potentiometrically.[4][3]
Spectroscopic methods , particularly UV-Visible (UV-Vis) spectroscopy, offer a non-destructive approach to purity assessment. This technique is based on the principle that the diazonium salt absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
Experimental Protocols
Below are representative experimental protocols for each method. It is important to note that these are generalized procedures and may require optimization for specific laboratory conditions and instrumentation.
Diazotization Titration Protocol
This method involves the diazotization of the parent amine, 4-chloro-2-nitroaniline, to determine its purity, which is directly related to the purity of the resulting diazonium salt.
Materials:
-
4-Chloro-2-nitroaniline sample
-
Hydrochloric acid (HCl), concentrated
-
Potassium bromide (KBr) (optional, to increase reaction rate)
-
Standardized 0.1 M Sodium Nitrite (NaNO₂) solution
-
Starch-iodide paper
-
Distilled water
-
Ice bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the 4-chloro-2-nitroaniline sample and transfer it to a 250 mL beaker.
-
Dissolution: Add 20 mL of concentrated hydrochloric acid and 50 mL of distilled water. If the reaction is slow, 1 g of potassium bromide can be added. Stir until the sample is completely dissolved.
-
Cooling: Cool the beaker in an ice bath to a temperature between 0-5 °C. This is crucial as diazonium salts are unstable at higher temperatures.[3]
-
Titration: Slowly titrate the chilled amine solution with a standardized 0.1 M sodium nitrite solution. Stir the solution continuously.
-
Endpoint Determination: To determine the endpoint, periodically remove a drop of the titrated solution with a glass rod and streak it across a piece of starch-iodide paper. The endpoint is reached when the streak produces an immediate blue-black color, indicating the presence of excess nitrous acid.
-
Calculation: The purity of the 4-chloro-2-nitroaniline is calculated based on the volume of sodium nitrite solution consumed.
UV-Vis Spectroscopy Protocol
This protocol outlines the steps for determining the purity of a this compound salt sample using UV-Vis spectroscopy.
Materials:
-
This compound salt sample
-
A suitable solvent in which the diazonium salt is stable and has a distinct absorbance spectrum (e.g., a cooled acidic aqueous solution).
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection and λmax Determination: Dissolve a small amount of the this compound salt in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For many aryl diazonium salts, a prominent absorption band can be observed in the UV region.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound salt of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
Sample Analysis: Prepare a solution of the this compound salt sample of unknown purity in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Purity Calculation: Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve. The purity of the sample can then be calculated based on the measured concentration and the initial weight of the sample.
Data Presentation: A Comparative Analysis
Due to the limited availability of direct comparative studies for this compound, the following tables present illustrative performance data for the two methods, based on general analytical principles and typical performance characteristics.
Table 1: Comparison of Method Performance Parameters
| Parameter | Diazotization Titration | UV-Vis Spectroscopy |
| Principle | Volumetric chemical reaction | Spectroscopic absorption |
| Specificity | High for primary aromatic amines | Moderate to high, dependent on spectral overlap with impurities |
| Accuracy | High (typically ± 0.5-1%) | High (typically ± 1-2%), dependent on calibration |
| Precision (RSD) | < 1% | < 2% |
| Linearity (R²) | N/A | > 0.999 |
| Limit of Detection | Milligram range | Microgram to nanogram range |
| Limit of Quantitation | Milligram range | Microgram to nanogram range |
| Analysis Time | ~15-30 minutes per sample | ~5-10 minutes per sample (after setup) |
| Cost per Analysis | Low | Low to moderate |
| Equipment Cost | Low | Moderate |
Table 2: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Diazotization Titration | - High accuracy and precision- Low cost of equipment and consumables- Well-established and robust method | - Requires larger sample size- Prone to human error in endpoint determination- Use of potentially hazardous chemicals- Not easily automated |
| UV-Vis Spectroscopy | - High sensitivity- Small sample size required- Non-destructive- Rapid analysis time- Easily automated | - Requires a pure standard for calibration- Susceptible to interference from impurities with overlapping spectra- Stability of the diazonium salt in the solvent is critical |
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each analytical method.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-2-nitrobenzenediazonium: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper and safe disposal of 4-chloro-2-nitrobenzenediazonium and its salts is of paramount importance in a laboratory setting. As a member of the diazonium salt family, this compound is energetically unstable and possesses the potential for rapid, exothermic decomposition, which can lead to an explosion if not handled correctly. This guide provides essential safety and logistical information, including a step-by-step operational plan for the chemical neutralization and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety.
Core Safety Mandates:
-
Temperature Control: All operations involving this compound should be conducted at or below 5°C to minimize the risk of thermal decomposition.[1][2][3]
-
Quantity Limitation: It is highly recommended to handle no more than 0.75 mmol of the diazonium salt at any given time.[1][3][4]
-
Avoid Isolation: Whenever possible, generate and use the diazonium salt in-situ without isolating the solid. If isolation is unavoidable, treat the solid with extreme caution, avoiding friction, shock, and heat.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves. Operations should be conducted within a chemical fume hood with the sash in the lowest practical position.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Maximum Handling Quantity | < 0.75 mmol | To minimize the impact of a potential rapid decomposition.[1][3][4] |
| Working Temperature | 0 - 5 °C | To prevent thermal decomposition, as most aqueous diazonium salt solutions are unstable above 5°C.[1][2][3] |
| Decomposition Enthalpy | High (for nitro-substituted analogs) | Nitro-substituted diazonium salts exhibit high decomposition enthalpies, indicating a significant explosion hazard.[5] |
| Quenching Agent | Hypophosphorous Acid (H₃PO₂) | A common and effective reducing agent for the controlled decomposition of diazonium salts.[1] |
Experimental Protocol: Chemical Neutralization and Disposal
This protocol details a method for the safe decomposition of this compound using hypophosphorous acid. This process reduces the diazonium salt to a more stable aromatic compound, eliminating the energetic diazo group.
Materials:
-
Waste solution or isolated solid of this compound.
-
Hypophosphorous acid (H₃PO₂), 50% aqueous solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., Erlenmeyer flask) of a size that is no more than 50% full during the reaction.
-
pH paper or pH meter.
-
Sodium bicarbonate (NaHCO₃) for final neutralization.
Procedure:
-
Preparation and Cooling:
-
If starting with a waste solution of this compound, place the reaction vessel containing the solution in an ice bath and stir to cool to 0-5°C.
-
If starting with the isolated solid, first add a suitable solvent (e.g., cold water or the solvent from the original reaction) to the reaction vessel and cool it to 0-5°C in an ice bath with stirring. Then, slowly and in very small portions, add the solid diazonium salt to the cold solvent. Ensure the temperature does not rise above 5°C.
-
-
Quenching with Hypophosphorous Acid:
-
While vigorously stirring the cold diazonium salt solution, slowly add a 50% aqueous solution of hypophosphorous acid dropwise. A common recommendation is to use a significant excess of the reducing agent. A starting point is to use 3-5 molar equivalents of H₃PO₂ relative to the amount of the diazonium salt.
-
CRITICAL: Monitor the temperature of the reaction mixture continuously. The addition of hypophosphorous acid should be slow enough to maintain the temperature between 0-5°C. Be observant for any gas evolution (nitrogen), which indicates the decomposition is proceeding. The rate of gas evolution should be kept under control by adjusting the rate of addition of the quenching agent.
-
-
Reaction Completion and Warming:
-
After the addition of hypophosphorous acid is complete, continue to stir the reaction mixture in the ice bath for at least one hour to ensure the complete decomposition of the diazonium salt.
-
Once the initial reaction has subsided (i.e., gas evolution has ceased), allow the reaction mixture to slowly warm to room temperature while still stirring. Continue stirring for an additional 2-3 hours at room temperature to ensure full decomposition.
-
-
Final Neutralization and Disposal:
-
After the decomposition is complete, check the pH of the solution. It will be acidic due to the presence of hypophosphorous acid and likely the acid from the diazotization reaction.
-
Slowly and carefully add a saturated solution of sodium bicarbonate or solid sodium bicarbonate in small portions to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue addition until the pH of the solution is between 6 and 8.
-
The resulting neutralized aqueous waste, now free of the hazardous diazonium salt, can be disposed of in accordance with local and institutional hazardous waste regulations. This typically involves collection in a designated aqueous waste container.
-
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Logical relationship of the chemical decomposition process.
References
Personal protective equipment for handling 4-Chloro-2-nitrobenzenediazonium
Essential Safety Guide for Handling 4-Chloro-2-nitrobenzenediazonium
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of this compound. Given the inherent instability and potential explosive nature of diazonium salts, strict adherence to these protocols is mandatory to ensure personnel safety and operational integrity.[1][2] Information presented is based on safety data for closely related diazonium compounds and established best practices for this chemical class.
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound, even for brief contact.[3] The required equipment is detailed below.
| Protection Type | Equipment Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles and a full face shield.[3][4] | Protects against splashes and potential violent decomposition. In situations with high splash potential, both goggles and a face shield are required.[5][6] |
| Skin & Body Protection | Chemical-resistant lab coat, overalls, and a PVC apron.[3][7] | Provides a barrier against skin contact. Disposable clothing is often preferred as proper decontamination of reusable items can be difficult.[5] All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[7] | Inspect gloves for any signs of degradation before use. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[3] For brief contact, a protection class of 3 or higher (>60 minutes) is suitable.[3] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter and an acid gas cartridge.[3][4] | Required when dusts are generated or if working outside of a certified chemical fume hood. Ensure adequate ventilation at all times.[9] |
Operational Plan: Safe Handling Protocol
Diazonium salts are notoriously unstable and should generally be prepared in situ and used immediately.[1] Dry diazonium salts are particularly sensitive to shock, friction, and heat, and can decompose explosively.[1]
Procedural Steps:
-
Work Area Preparation: Conduct all work within a certified chemical fume hood.[4] Ensure an emergency safety shower and eyewash station are immediately accessible.
-
In-Situ Generation: Whenever possible, generate the diazonium salt in the reaction mixture and use it immediately without isolation.[1]
-
Temperature Control: Maintain the reaction temperature below 5°C throughout the entire process, as most diazonium salts are unstable at higher temperatures.[1]
-
Reagent Control: Use only a stoichiometric amount of sodium nitrite to generate the diazonium salt.[1] After the reaction, test for excess nitrous acid with starch-potassium iodide paper and neutralize any excess.[1]
-
Handling Solids: If handling the solid salt is unavoidable, handle no more than 0.75 mmol at one time.[1] Use only plastic spatulas for transfer; never scratch or grind the solid material.[1] Avoid allowing the undesired precipitation of the salt from the solution.[1]
-
Venting: Always ensure any gases generated during the reaction are safely vented.[1]
-
Storage: If short-term storage is absolutely necessary, store the material in a refrigerator, properly labeled, and ensure the container is vented periodically as pressure may develop.[3][10]
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent accidental detonation and environmental contamination.
| Procedure | Methodology |
| Spill Cleanup (Small) | 1. Evacuate and alert personnel in the immediate area.[4][11] 2. Wear all required PPE as listed in Table 1.[11] 3. Gently dampen the solid spill material with water to prevent dust generation.[10] 4. Use an absorbent paper dampened with water to pick up the material.[10] 5. Place the dampened material and absorbent paper into a suitable, labeled container for hazardous waste disposal.[3][10] 6. Decontaminate the spill area with a soap and water solution.[10] 7. Seal all contaminated clothing and cleanup materials in a vapor-tight plastic bag for disposal.[10] |
| Waste Disposal | 1. Quench Excess Reagent: Before any workup or disposal, quench any remaining diazonium salt in the reaction mixture. An aqueous solution of hypophosphorous acid (H₃PO₂) is often recommended for this purpose.[1] 2. Container Disposal: Dispose of the quenched solution and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][4][8] 3. Packaging: Do not discharge waste to sewer systems.[9] Containers should be punctured to prevent reuse and disposed of at a licensed chemical destruction plant or through controlled incineration.[3] |
Emergency Procedures: First Aid for Exposure
Immediate action is required in the event of any exposure. Show the Safety Data Sheet to attending medical personnel.[12]
| Exposure Route | Immediate First Aid Action |
| Inhalation | 1. Immediately move the victim to fresh air.[4][10] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[12] 3. Seek immediate medical attention.[10][12] |
| Skin Contact | 1. Immediately remove all contaminated clothing, including footwear.[3][10] 2. Flood the affected skin area with copious amounts of running water for at least 15 minutes.[10][12] 3. Gently wash the affected area with soap and water.[10] 4. Seek immediate medical attention.[10][12] |
| Eye Contact | 1. Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15-20 minutes.[3][4] 2. Remove contact lenses if present and easy to do.[4] 3. Transport the victim to a hospital immediately, even if no symptoms (like redness or irritation) develop.[10] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting. 2. If the victim is conscious, have them drink one or two glasses of water. 3. Call a poison control center or doctor immediately for treatment advice.[11][12] |
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Cas 119-09-5,Benzenediazonium, 4-chloro-2-nitro-, chloride | lookchem [lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. 4-nitrobenzenediazonium chloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
